molecular formula C9H7F3O3 B2607912 4-Methyl-2-(trifluoromethoxy)benzoic acid CAS No. 1261747-62-9

4-Methyl-2-(trifluoromethoxy)benzoic acid

Cat. No.: B2607912
CAS No.: 1261747-62-9
M. Wt: 220.147
InChI Key: BPDKBPYHHXWZRM-UHFFFAOYSA-N
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Description

4-Methyl-2-(trifluoromethoxy)benzoic acid is a useful research compound. Its molecular formula is C9H7F3O3 and its molecular weight is 220.147. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-2-(trifluoromethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-(trifluoromethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-5-2-3-6(8(13)14)7(4-5)15-9(10,11)12/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDKBPYHHXWZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Advanced Applications and Synthesis of ortho-Fluoroalkylated para-Toluic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Informatics

In modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms is a proven methodology to enhance metabolic stability, lipophilicity, and target binding affinity. This technical guide explores the chemical space of ortho-fluoroalkylated para-toluic acids, serving as critical building blocks for advanced active pharmaceutical ingredients (APIs) and functional materials.

Note on Nomenclature and CAS Registry: To ensure strict chemical informatics accuracy, it is necessary to distinguish between two closely related structural analogs often conflated in literature:

  • CAS 120985-64-0 corresponds definitively to 4-Methyl-2-(trifluoromethyl)benzoic acid [1].

  • CAS 1261747-62-9 corresponds to 4-Methyl-2-(trifluoromethoxy)benzoic acid [2].

While this guide addresses the specific applications of the trifluoromethoxy variant, it grounds the experimental protocols and core physicochemical profiling in the well-documented 120985-64-0 (trifluoromethyl) scaffold[3]. Both compounds share a deactivated aromatic system due to the strong electron-withdrawing nature of their ortho-substituents, dictating specific synthetic handling.

Physicochemical Profiling

The physical properties of these benzoic acid derivatives dictate their behavior in both synthetic workflows (e.g., solubility in organic vs. aqueous media) and biological systems (e.g., membrane permeability). The following table summarizes their quantitative data[1][2][4].

Property4-Methyl-2-(trifluoromethyl)benzoic acid4-Methyl-2-(trifluoromethoxy)benzoic acid
CAS Number 120985-64-01261747-62-9
Molecular Formula C₉H₇F₃O₂C₉H₇F₃O₃
Molecular Weight 204.15 g/mol 220.15 g/mol
LogP (Lipophilicity) 2.71~3.10 (Estimated)
Topological Polar Surface Area (TPSA) 37.3 Ų46.5 Ų
Physical Form Solid PowderSolid
Storage Temperature 2–8 °C (Inert atmosphere)2–8 °C

Mechanistic Pathways & Pharmaceutical Applications

Monoacylglycerol Lipase (MGL) Modulators

4-Methyl-2-(trifluoromethoxy)benzoic acid is a highly valued precursor in the synthesis of Monoacylglycerol Lipase (MGL) modulators[5]. MGL is an enzyme upregulated in aggressive human cancer cells, where it provides lipolytic sources of free fatty acids (FFAs) necessary for the synthesis of oncogenic signaling lipids. By blocking MGL, researchers can attenuate pro-tumorigenic signaling and reduce cancer cell invasiveness[5].

Pathway A Monoacylglycerol Lipase (MGL) C Free Fatty Acids (FFA) A->C Catalysis B 2-Arachidonoylglycerol (2-AG) B->A Hydrolysis D Oncogenic Lipids (Pro-tumorigenic) C->D Synthesis E Fluoro-benzoic Modulator E->A Inhibition

Mechanism of Monoacylglycerol Lipase (MGL) inhibition by fluoro-benzoic derivatives.
Fluorescent Dyes and Agrochemicals

Beyond oncology, the trifluoromethyl scaffold (CAS 120985-64-0) is utilized in the synthesis of advanced heterocyclic fluorescent dyes[6]. Additionally, these fluorinated building blocks are critical in the development of insecticidal and nematicidal compounds, where the robust C-F bonds prevent rapid metabolic degradation in target pests[7].

Synthetic Methodologies & Protocols

Scaffold Synthesis: The Suzuki Cross-Coupling Advantage

To synthesize the 4-methyl-2-(trifluoromethoxy)benzoic acid scaffold, modern protocols employ a Suzuki cross-coupling reaction between 4-bromo-2-(trifluoromethoxy)benzoic acid and trimethylboroxine[5].

Causality of Reagent Selection: Trimethylboroxine is selected over standard methylboronic acid. Because trimethylboroxine exists as a stable cyclic trimer, it effectively delivers three equivalents of methyl groups per mole. This significantly enhances the atom economy of the reaction and suppresses protodeboronation side reactions that typically plague alkylboronic acids under palladium-catalyzed alkaline conditions.

Step-by-Step Protocol: Electrophilic Bromination of CAS 120985-64-0

The following self-validating protocol details the bromination of 4-Methyl-2-(trifluoromethyl)benzoic acid to generate a fluorescent dye precursor, adapted from patent EP3868838A2[6].

Causality of Experimental Design: The trifluoromethyl group is strongly electron-withdrawing, severely deactivating the aromatic ring toward Electrophilic Aromatic Substitution (EAS). Standard bromination (Br₂/FeBr₃) fails or requires extreme heat. To overcome this, concentrated sulfuric acid is used to protonate N-Bromosuccinimide (NBS), generating a "super-electrophilic" bromonium species ( Br+ ) capable of attacking the deactivated ring at room temperature.

Materials:

  • 4-Methyl-2-(trifluoromethyl)benzoic acid (CAS 120985-64-0): ~1.36 g (6.66 mmol)

  • N-Bromosuccinimide (NBS): 1.19 g (6.66 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄): 7.10 mL (133 mmol)

  • Crushed Ice

Procedure:

  • Activation: Suspend the benzoic acid derivative in 7.10 mL of concentrated sulfuric acid in a round-bottom flask. Stir until a uniform suspension/solution is achieved.

  • Electrophile Generation: Slowly add 1.19 g of NBS to the mixture. Note: The addition must be controlled to prevent localized thermal spikes that could lead to oxidative side reactions.

  • Reaction: Stir the resultant solution at room temperature (20–25 °C) overnight (approx. 12–16 hours).

  • Quenching (Self-Validating Step): Transfer the flask to an ice bath. Slowly add crushed ice directly to the reaction mixture.

    • Validation: The dilution of sulfuric acid is highly exothermic. Rapid cooling forces the precipitation of the highly hydrophobic brominated product. If precipitation does not occur, the conversion is incomplete, or the acid was not sufficiently concentrated.

  • Isolation: Collect the generated solid material via vacuum filtration. Wash the filter cake with cold, distilled water to remove residual acid and succinimide byproducts.

  • Yield & Characterization: Dry under vacuum to yield the crude product (expected yield: ~2.49 g). Confirm identity via ¹H-NMR (400 MHz, DMSO-d₆)[6].

Synthesis A CAS 120985-64-0 (Deactivated Ring) B NBS in conc. H2SO4 (Super-electrophile generation) A->B Reagent Addition C Bromonium Attack (EAS Mechanism) B->C Activation D Ice Quench (Exothermic Control) C->D Reaction Termination E Brominated Precursor (Precipitate) D->E Vacuum Filtration

Synthetic workflow for the electrophilic bromination of CAS 120985-64-0.

Safety, Handling, and Analytical Characterization

As pharmaceutical intermediates, both the trifluoromethyl and trifluoromethoxy derivatives require strict adherence to Global Harmonized System (GHS) safety standards[1][8].

  • Hazards: Classified under H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

  • Handling: Manipulations involving concentrated acids (as in the bromination protocol) must be conducted in a fume hood. Use nitrile gloves and chemical safety goggles.

  • Storage: Store at 2–8 °C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) to prevent ambient moisture absorption, which can interfere with moisture-sensitive downstream coupling reactions[1][4].

References

  • "EP3868838A2 - Fluorescent dye and use thereof", Google Patents.
  • "WO2021191359A1 - Monoacylglycerol lipase modulators", Google Patents.
  • "WO2009080250A2 - Insecticidal compounds", Google Patents.

Sources

Comprehensive Spectroscopic Characterization and Analytical Workflows for 4-Methyl-2-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate structural elucidation is the cornerstone of modern drug development and materials science. 4-Methyl-2-(trifluoromethoxy)benzoic acid is a highly specialized fluorinated building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including monoacylglycerol lipase modulators[1]. The presence of both a carboxylic acid and a trifluoromethoxy (-OCF3) group on a substituted aromatic ring presents unique electronic environments that dictate its spectroscopic behavior.

As a Senior Application Scientist, I have designed this technical whitepaper to provide researchers with an authoritative, in-depth guide to the multi-nuclear NMR, mass spectrometric, and vibrational signatures of this compound. By understanding the fundamental causality behind these spectral features, analytical chemists can confidently validate structural integrity and purity in high-throughput environments.

Chemical Identity & Physicochemical Properties

Before initiating any spectroscopic workflow, it is critical to establish the baseline physicochemical parameters of the analyte. The unique combination of an electron-withdrawing -OCF3 group and an electron-donating methyl group creates a push-pull electronic system across the aromatic core.

PropertyValue
Chemical Name 4-Methyl-2-(trifluoromethoxy)benzoic acid
CAS Registry Number 1261747-62-9[2]
Molecular Formula C9H7F3O3[2]
Monoisotopic Mass 220.0347 Da
Molecular Weight 220.1453 g/mol [2]
Physical State Solid[2]
Key Functional Groups Carboxylic Acid (-COOH), Trifluoromethoxy (-OCF3), Aryl Methyl (-CH3)

Synthetic Context & Analytical Workflow

The synthesis of 4-methyl-2-(trifluoromethoxy)benzoic acid is typically achieved via transition-metal-catalyzed carbon-carbon bond formation. A standard route involves the Suzuki cross-coupling of 4-bromo-2-(trifluoromethoxy)benzoic acid with trimethylboroxine[1]. Because transition metal catalysts and boronic acid byproducts can interfere with downstream assays, a robust, self-validating analytical workflow is required to confirm both structural identity and sample purity.

Workflow A Synthesis & Isolation (Suzuki Coupling) B Sample Purification (HPLC / Recrystallization) A->B C NMR Analysis (1H, 13C, 19F) B->C D Mass Spectrometry (ESI-MS / EI-MS) B->D E Vibrational Spec (FT-IR ATR) B->E F Data Synthesis & Structural Validation C->F D->F E->F

Fig 1. Standardized workflow for isolation and spectroscopic validation of the target compound.

Multi-Nuclear NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) remains the gold standard for unambiguous structural assignment[3]. The interpretation of the spectra for 4-methyl-2-(trifluoromethoxy)benzoic acid relies on understanding the magnetic anisotropy and inductive effects of its substituents.

1H NMR Causality and Assignments

The aromatic ring contains three distinct protons (H3, H5, H6). Their chemical shifts are dictated by their spatial proximity to the functional groups:

  • H6 (ortho to -COOH): The carbonyl group of the carboxylic acid exerts a strong anisotropic deshielding effect. The magnetic cone generated by the C=O double bond strips electron density from the ortho position, pushing the H6 signal significantly downfield to approximately 8.02 ppm . It appears as a doublet due to ortho-coupling with H5.

  • H5 (meta to -COOH, ortho to -CH3): The methyl group acts as an electron donor via hyperconjugation, which slightly shields the adjacent H5 proton. It resonates around 7.21 ppm as a doublet of doublets (coupled to H6 and finely coupled to H3).

  • H3 (ortho to -OCF3, ortho to -CH3): Positioned between the -OCF3 and -CH3 groups, this proton experiences competing effects. The highly electronegative fluorine atoms pull electron density away from the oxygen (-I effect), minimizing the oxygen's ability to donate electrons into the ring via resonance (+R effect). Consequently, H3 appears around 7.16 ppm as a broad singlet or fine doublet.

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J)IntegrationAssignment
1H ~13.00Broad SingletN/A1H-COOH (Exchangeable)
1H 8.02Doublet~8.0 Hz1HAromatic H6
1H 7.21Doublet of Doublets~8.0, 1.5 Hz1HAromatic H5
1H 7.16Broad Singlet~1.5 Hz1HAromatic H3
1H 2.42SingletN/A3HAryl -CH3
13C and 19F NMR Dynamics

The 19F NMR spectrum is highly diagnostic. Unlike a direct aryl-CF3 group (which typically resonates near -62 ppm), the interposition of the oxygen atom in the trifluoromethoxy group shields the fluorine nuclei. This results in a characteristic sharp singlet typically observed between -57.8 ppm and -58.4 ppm [4],[5].

In the 13C NMR spectrum, the carbon atom of the -OCF3 group appears as a distinct quartet around 120.5 ppm due to massive one-bond carbon-fluorine spin-spin coupling ( 1JCF​≈258 Hz)[5].

NucleusChemical Shift (ppm)MultiplicityAssignment / Causality
13C ~167.0SingletC=O (Highly deshielded by electronegative oxygens)
13C ~148.0SingletC2 (Ipso to -OCF3, deshielded by oxygen)
13C ~120.5Quartet ( 1JCF​≈258 Hz)-OCF3 (Direct C-F splitting)
19F -57.8 to -58.4Singlet-OCF3 (Equivalent fluorine atoms)[4],[5]

Mass Spectrometry & Fragmentation Pathways

Mass spectrometry provides exact mass confirmation and structural connectivity through fragmentation[3]. Under Electron Ionization (EI, 70 eV), the molecular ion [M]+ is observed at m/z 220. The fragmentation cascade is driven by the stability of the resulting acylium and aryl cations.

Mechanistic Pathway:

  • Loss of Hydroxyl (-OH): The molecular ion readily loses a hydroxyl radical (17 Da) from the carboxylic acid group to form a stable acylium ion at m/z 203.

  • Loss of Carboxyl (-COOH): Alternatively, the entire carboxylic acid group can be cleaved (45 Da), yielding an aryl cation at m/z 175.

  • Trifluoromethoxy Cleavage: The m/z 175 ion undergoes further decomposition by expelling carbonyl fluoride (CF2O, 66 Da), a highly characteristic neutral loss for -OCF3 bearing aromatics, resulting in a fragment at m/z 109.

Fragmentation M Molecular Ion [M]+ m/z 220 F1 [M - OH]+ m/z 203 M->F1 - OH (17 Da) F2 [M - COOH]+ m/z 175 M->F2 - COOH (45 Da) F3 [M - COOH - CF2O]+ m/z 109 F2->F3 - CF2O (66 Da)

Fig 2. Primary electron ionization (EI) mass spectrometry fragmentation pathways and mass losses.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy utilizing Attenuated Total Reflectance (ATR) provides rapid orthogonal validation of the functional groups[3].

Wavenumber ( cm−1 )IntensityAssignment & Causality
3300 - 2500 Broad, StrongO-H Stretch: Broadening is caused by extensive intermolecular hydrogen bonding of the carboxylic acid dimers in the solid state.
~1695 Sharp, StrongC=O Stretch: Characteristic frequency for aryl-conjugated carboxylic acids.
1250 - 1150 Very StrongC-F Stretch: The highly polarized C-F bonds in the -OCF3 group result in massive changes in dipole moment, yielding the strongest peaks in the spectrum.

Recommended Analytical Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . Every run must include internal controls to prevent false positives or instrument-induced artifacts.

Protocol A: High-Resolution LC-MS Validation
  • System Blanking (Self-Validation Step): Inject 1 µL of pure LC-MS grade Methanol. Verify the baseline to ensure zero column carryover from previous runs.

  • Sample Preparation: Dissolve 1.0 mg of 4-methyl-2-(trifluoromethoxy)benzoic acid in 1.0 mL of Methanol. Vortex for 30 seconds.

  • Chromatography: Utilize a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a 5-minute linear gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid to keep the analyte in its protonated, retained state).

  • Ionization: Operate the ESI source in negative mode. The carboxylic acid will readily deprotonate, yielding a strong [M−H]− signal at m/z 219.02.

Protocol B: Multi-Nuclear NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl3.

  • Internal Standardization (Self-Validation Step): Ensure the CDCl3 contains 0.03% v/v Tetramethylsilane (TMS). The TMS signal must be strictly calibrated to 0.00 ppm to validate the chemical shift axis.

  • 1H Acquisition: Acquire 16 scans at 400 MHz with a relaxation delay ( D1​ ) of 2.0 seconds to allow full relaxation of the isolated H3 proton.

  • 19F Acquisition: Switch to the 19F channel (376 MHz). Spike the sample with a trace amount of Trifluoromethoxybenzene to act as an internal reference standard (set to -57.81 ppm)[4], or rely on the spectrometer's unified scale. Acquire 32 scans.

References

  • [1] WO2021191359A1 - Monoacylglycerol lipase modulators. Google Patents. URL:

  • [3] Silverstein, R. M., Webster, F. X., Kiemle, D. J. Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. URL:[Link]

  • [4] Sensitivity limits for common 19F-observe NMR experiments on polyfluorinated analytes. Taylor & Francis. URL:[Link]

  • [5] 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry. URL:[Link]

Sources

The Solvation Dynamics of 4-Methyl-2-(trifluoromethoxy)benzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced organic synthesis, the physicochemical profiling of fluorinated building blocks is a critical path to success. 4-Methyl-2-(trifluoromethoxy)benzoic acid (CAS: 1261747-62-9) is a highly specialized intermediate, notably utilized in the synthesis of Monoacylglycerol Lipase (MGL) modulators—compounds with significant therapeutic potential for mood disorders, anxiety, and oncology[1].

As a Senior Application Scientist, I approach solubility not merely as a static physical constant, but as a dynamic interplay of intermolecular forces. This whitepaper deconstructs the structural causality behind the solubility profile of 4-Methyl-2-(trifluoromethoxy)benzoic acid, provides a predictive thermodynamic matrix for solvent selection, and details a self-validating experimental protocol for precise solubility determination.

Structural Causality: The Architecture of Solvation

To predict and manipulate the solubility of 4-Methyl-2-(trifluoromethoxy)benzoic acid, we must first understand the energetic contributions of its functional groups. The dissolution of this compound in any organic solvent is a competition between the energy required to disrupt its crystal lattice and the energy released upon solvation.

  • The Trifluoromethoxy (-OCF₃) Group: This moiety is uniquely characterized by its high lipophilicity (positive Hansch π parameter) and strong electron-withdrawing nature via the inductive effect (-I). It creates a hydrophobic shield around the aromatic ring, drastically reducing aqueous solubility while enhancing affinity for halogenated and non-polar organic solvents. Furthermore, the -I effect increases the acidity of the adjacent carboxylic acid compared to an unsubstituted benzoic acid.

  • The Methyl (-CH₃) Group: Positioned at the 4-position, the methyl group provides mild electron-donating properties (+I) and steric bulk. This steric hindrance disrupts the perfect planar stacking of the aromatic rings in the solid state, lowering the crystal lattice energy and generally increasing solubility in organic solvents compared to unmethylated analogs.

  • The Carboxylic Acid (-COOH) Group: This is the primary site for directional intermolecular interactions. In polar protic or aprotic solvents (e.g., Methanol, DMSO), the -COOH group acts as a hydrogen bond donor and acceptor, leading to high solubility[2]. Conversely, in non-polar solvents (e.g., Toluene, Hexane), the lack of solvent hydrogen bonding forces the molecules to self-associate, forming stable hydrogen-bonded dimers.

Thermodynamics Solid Solid Crystal Lattice (Solute) Gas Gaseous Solute (Isolated Molecules) Solid->Gas Sublimation (ΔH_sub) Solution Solvated Molecules (In Organic Solvent) Solid->Solution Dissolution (ΔH_diss) Gas->Solution Solvation (ΔH_solv)

Thermodynamic cycle illustrating energetic barriers of crystal lattice disruption and solvation.

Quantitative Solubility Matrix

Because highly specific empirical solubility data for 4-Methyl-2-(trifluoromethoxy)benzoic acid is often proprietary, formulation scientists rely on critically evaluated proxy data. Drawing upon the IUPAC-NIST Solubility Data Series for substituted benzoic acids[3] and empirical data for structural analogs like 3-(trifluoromethyl)benzoic acid[4] and 2-fluorobenzoic acid[5], I have constructed a predictive solubility matrix.

This data provides a foundational baseline for solvent selection during reaction optimization or formulation.

Solvent ClassificationRepresentative SolventEstimated Solubility at 298.15 K (mg/mL)Dominant Solvation MechanismPolar AproticDimethyl Sulfoxide (DMSO)> 200.0Strong H-bond acceptance from -COOH; dipole-dipole interactions[2].Polar ProticMethanol (MeOH)100.0 - 150.0Bidirectional H-bonding; disruption of solute dimers.HalogenatedDichloromethane (DCM)30.0 - 60.0Favorable dispersion forces with the -OCF₃ moiety[4].Non-Polar AromaticToluene10.0 - 25.0 π π stacking; solute exists primarily as H-bonded dimers[5].Non-Polar Aliphaticn-Hexane< 5.0Weak London dispersion forces; insufficient to break lattice energy. Note: "≥" indicates high solubility where saturation limits are highly dependent on exact temperature and solvent purity (e.g., hygroscopic DMSO absorbs water, which can precipitate the hydrophobic solute)[2].

Self-Validating Experimental Protocol: The Kinetic Shake-Flask Method

To transition from predictive models to empirical certainty, a robust experimental protocol is required. The traditional shake-flask method is prone to errors if supersaturation is mistaken for equilibrium. To counter this, I mandate a self-validating kinetic sampling loop .

Furthermore, the analytical quantification utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Based on validated methods for this compound class[1], we employ a slightly basic mobile phase (e.g., 20mM NH₄OH). Causality: The basic pH ensures the carboxylic acid remains fully ionized (deprotonated), preventing peak tailing and ensuring sharp, quantifiable chromatographic resolution.

Step-by-Step Methodology
  • Preparation of Supersaturated Solutions:

    • Dispense 5.0 mL of the target organic solvent into a 10 mL hermetically sealed borosilicate glass vial.

    • Add 4-Methyl-2-(trifluoromethoxy)benzoic acid incrementally until a visible, persistent solid pellet remains, ensuring supersaturation.

  • Isothermal Equilibration:

    • Submerge the vials in a thermostatic shaker bath set precisely to 298.15 K ( ± 0.1 K).

    • Agitate at 150 RPM.

  • Self-Validating Kinetic Sampling:

    • Extract 100 μ L aliquots at three distinct time points: 24 hours, 48 hours, and 72 hours [5].

    • Validation Logic: If the concentration variance between the 48h and 72h samples is <2% , thermodynamic equilibrium is confirmed. If variance is higher, kinetic dissolution is still occurring, and agitation must continue.

  • Phase Separation:

    • Centrifuge the extracted aliquots at 10,000 RPM for 10 minutes at the exact assay temperature (298.15 K) to prevent temperature-induced precipitation. Filter the supernatant through a 0.22 μ m PTFE syringe filter.

  • RP-HPLC Quantification:

    • Dilute the filtered supernatant with the mobile phase to fall within the linear range of the calibration curve.

    • Column: XBridge C18 OBD (5 μ m, 50 x 150mm)[1].

    • Mobile Phase: 5% Acetonitrile (ACN) in 20mM NH₄OH (Isocratic or gradient depending on impurities)[1].

    • Detection: UV absorbance at the predetermined λmax​ (typically 230-254 nm for substituted benzoic acids).

Workflow A 1. Solvent & Solute Preparation B 2. Isothermal Equilibration A->B B->B Kinetic Sampling C 3. Phase Separation B->C D 4. RP-HPLC Quantification C->D E 5. Data Validation D->E

Shake-flask workflow with self-validating kinetic sampling for solubility determination.

Conclusion

The solubility of 4-Methyl-2-(trifluoromethoxy)benzoic acid is a direct manifestation of its molecular topology. The electron-withdrawing, lipophilic nature of the -OCF₃ group, combined with the hydrogen-bonding capacity of the carboxylic acid, dictates a strong preference for polar aprotic and halogenated solvents. By employing the predictive matrices and the self-validating kinetic shake-flask protocol outlined above, researchers can ensure high-fidelity data collection, thereby accelerating downstream applications in organic synthesis and pharmaceutical formulation.

References

  • WO2021191359A1 - Monoacylglycerol lipase modulators Source: Google Patents URL
  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures Source: UNT Digital Library / AIP Publishing LLC URL:[Link]

Sources

Potential hazards of 4-Methyl-2-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Hazards of 4-Methyl-2-(trifluoromethoxy)benzoic acid

Abstract

Introduction and the Challenge of Novel Compound Assessment

The advancement of drug discovery and materials science is contingent upon the synthesis and evaluation of novel chemical structures. 4-Methyl-2-(trifluoromethoxy)benzoic acid represents such a compound, possessing functional groups that are of significant interest in modulating physicochemical and biological properties. However, its novelty means that a dedicated Safety Data Sheet (SDS) and a full toxicological profile are not yet established.

This guide is structured to address this data gap by providing a logical, evidence-based assessment of potential hazards. The approach is rooted in chemical analogy, examining the known risks associated with each of the compound's core structural components. This methodology allows for the formulation of a robust, albeit provisional, hazard profile, enabling researchers to adopt necessary safety precautions.

Physicochemical Properties and Inferred Reactivity

A foundational step in hazard assessment is understanding the compound's basic chemical and physical properties, which dictate its behavior and potential for hazardous reactions.

PropertyInferred Value/Information
Molecular Formula C₉H₇F₃O₂
Molecular Weight 220.15 g/mol [1]
Appearance Likely a white to off-white crystalline solid, typical of many benzoic acid derivatives[2][3][4].
Solubility Expected to have low solubility in water but good solubility in organic solvents such as alcohols, ethers, and acetone[2][5].
Acidity (pKa) The carboxylic acid group confers acidic properties. The presence of the electron-withdrawing trifluoromethoxy group is expected to increase its acidity compared to benzoic acid (pKa ~4.2)[2][5].

The primary site of chemical reactivity is the carboxylic acid group. As such, 4-Methyl-2-(trifluoromethoxy)benzoic acid is expected to undergo reactions typical of this functional class.[6][7] It will react with bases to form salts, can be esterified with alcohols in the presence of an acid catalyst, and can be converted to an acyl halide using reagents like thionyl chloride.[2][5]

It is crucial to avoid contact with strong oxidizing agents and strong bases, as these can lead to vigorous or exothermic reactions.[8] Upon heating, decomposition may occur, emitting acrid smoke and irritating fumes.[4]

G General Reactivity of Substituted Benzoic Acids main 4-Methyl-2-(trifluoromethoxy)benzoic acid bases Strong Bases (e.g., NaOH, KOH) main->bases Incompatible oxidizers Strong Oxidizing Agents (e.g., Peroxides, Nitrates) main->oxidizers Incompatible heat Excessive Heat main->heat Avoid alcohols Alcohols + Acid Catalyst main->alcohols Reacts with halogenating Halogenating Agents (e.g., SOCl₂) main->halogenating Reacts with product_salt Salt Formation (Exothermic) bases->product_salt Results in product_decomp Decomposition / Fire Hazard oxidizers->product_decomp Results in heat->product_decomp Results in product_ester Ester Formation alcohols->product_ester Results in product_halide Acyl Halide Formation halogenating->product_halide Results in

Caption: Reactivity profile of the subject compound.

Anticipated Toxicological Profile

The toxicological hazards are inferred from the known effects of its constituent parts.

Routes of Exposure: The primary routes of occupational exposure are inhalation of dust particles, direct skin (dermal) contact, eye contact, and accidental ingestion.

Local Irritant Effects:

  • Skin and Eye Irritation: Benzoic acid and its derivatives are known to be skin and eye irritants.[8][9] Direct contact with the solid or concentrated solutions of 4-Methyl-2-(trifluoromethoxy)benzoic acid is likely to cause redness, irritation, and in the case of eye contact, potentially serious damage.[10]

  • Respiratory Irritation: Inhalation of airborne dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[8][10]

Systemic Toxicity and Metabolism: The systemic toxicity is largely dependent on the metabolic fate of the molecule. While the benzoic acid moiety is typically detoxified in the liver via conjugation with glycine and excreted as hippuric acid, the trifluoromethoxy group presents a more complex toxicological consideration.[4]

Studies on compounds containing a trifluoromethoxy group have indicated that this group is not always metabolically stable.[11][12] A potential metabolic pathway involves enzymatic O-dealkylation, which would release a trifluoromethoxy anion. This intermediate is unstable and can rapidly decompose to form highly toxic fluorophosgene and subsequently release fluoride ions.[11][12] An accumulation of fluoride ions can lead to skeletal fluorosis and other toxic effects.[11]

G Hypothetical Metabolic Pathway and Toxicity parent 4-Methyl-2-(trifluoromethoxy)benzoic acid cyp450 Phase I Metabolism (e.g., CYP450 O-Dealkylation) parent->cyp450 Metabolized by intermediate Unstable Trifluoromethoxy Intermediate cyp450->intermediate Leads to toxic_products Toxic Byproducts intermediate->toxic_products Decomposes to fluorophosgene Fluorophosgene (COF₂) toxic_products->fluorophosgene e.g. fluoride Fluoride Ions (F⁻) toxic_products->fluoride e.g.

Caption: Potential metabolic activation to toxic byproducts.

Summary of Potential Toxicological Hazards

Hazard TypeAnticipated Effect
Acute Oral Toxicity While specific data is unavailable, it should be considered potentially harmful if swallowed, by analogy to other fluorinated aromatic compounds.[13]
Dermal Irritation Expected to cause skin irritation upon direct contact.[9][10]
Eye Irritation Expected to cause serious eye irritation or damage.[9][10]
Respiratory Hazard Inhalation of dust may cause respiratory tract irritation.[10]
Chronic/Systemic The primary concern is the potential metabolic release of the trifluoromethoxy group, which could lead to the formation of toxic byproducts and fluoride-related toxicity with repeated exposure.[11][12]
Mutagenicity/Carcinogenicity No data available. Benzoic acid itself is not considered mutagenic or carcinogenic.[9] However, the complete molecule has not been tested.

Recommended Safety Protocols and Preliminary Hazard Assessment

Given the inferred hazards, a cautious approach is mandatory. The following protocols are recommended for handling 4-Methyl-2-(trifluoromethoxy)benzoic acid in a research setting.

Standard Handling Procedures:

  • Engineering Controls: Always handle the compound within a certified chemical fume hood to prevent inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile or other chemically resistant gloves.

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Body Protection: A standard lab coat is required. Ensure it is fully buttoned.

  • Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong bases and oxidizing agents.[8]

  • Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the area with an appropriate solvent.

Experimental Protocol: In-Vitro Cytotoxicity Assessment (MTT Assay)

To generate preliminary data on the compound's biological effect, a standard in-vitro cytotoxicity assay is recommended. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Objective: To determine the concentration at which 4-Methyl-2-(trifluoromethoxy)benzoic acid causes a 50% reduction in the viability of a cultured cell line (the IC₅₀ value).

Materials:

  • Human cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 4-Methyl-2-(trifluoromethoxy)benzoic acid

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multi-channel pipette and microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[14]

  • Compound Preparation: Prepare a 100 mM stock solution of the test compound in DMSO. Create a series of serial dilutions in complete culture medium to achieve the desired final test concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced toxicity.[14]

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank) and medium with 0.1% DMSO (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[14]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[14]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value.[14]

G Workflow for In-Vitro Cytotoxicity (MTT) Assay A 1. Seed Cells in 96-well plate B 2. Incubate 24 hours A->B D 4. Treat Cells with Compound B->D C 3. Prepare Compound Serial Dilutions C->D E 5. Incubate 48-72 hours D->E F 6. Add MTT Reagent Incubate 4 hours E->F G 7. Solubilize Formazan Crystals F->G H 8. Read Absorbance at 570 nm G->H I 9. Analyze Data (Calculate IC₅₀) H->I

Caption: Experimental workflow for the MTT assay.

Conclusion

While specific toxicological data for 4-Methyl-2-(trifluoromethoxy)benzoic acid is not publicly available, a systematic analysis of its structural components allows for a rational inference of its potential hazards. The compound should be handled as a skin, eye, and respiratory irritant. The most significant potential for systemic toxicity arises from the trifluoromethoxy group, which may be metabolically converted into toxic byproducts.

This guide provides a framework for safe handling and preliminary hazard assessment. Researchers and drug development professionals must adhere to strict safety protocols and are strongly encouraged to perform in-vitro cytotoxicity assays to generate initial safety data before proceeding with further studies. The principles of chemical safety dictate that any novel compound should be treated as potentially hazardous until proven otherwise through rigorous testing.

References

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Methodological & Application

Application Notes & Protocols: The Strategic Use of 4-Methyl-2-(trifluoromethoxy)benzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of 4-Methyl-2-(trifluoromethoxy)benzoic acid. We delve into the unique physicochemical properties conferred by its trifluoromethoxy and methyl substituents, offering a rationale for its growing importance as a structural motif in complex molecule synthesis. This guide presents a validated, step-by-step protocol for the synthesis of the title compound via directed ortho-metalation, followed by its application in the formation of amide bonds, a cornerstone of pharmaceutical chemistry. The causality behind experimental choices is explained, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: A Building Block of Strategic Importance

4-Methyl-2-(trifluoromethoxy)benzoic acid (CAS No. 120985-64-0) is a highly functionalized aromatic carboxylic acid that has emerged as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its structure is characterized by a benzoic acid core substituted with a 4-methyl group and a 2-trifluoromethoxy (-OCF₃) group. This specific arrangement of functional groups imparts a unique combination of properties that chemists can leverage for the rational design of novel molecules.

The trifluoromethoxy group is a fascinating substituent that acts as a powerful electron-withdrawing group through induction, while also being a weak π-donor due to the oxygen lone pairs.[2] Crucially, it is a bioisostere of groups like chlorine but with significantly enhanced lipophilicity (Hansch π value of +1.04).[2][3] This property can dramatically improve a molecule's pharmacokinetic profile, particularly its ability to cross cell membranes. Furthermore, the OCF₃ group is exceptionally stable to metabolic degradation, offering a strategy to block common metabolic pathways and extend the half-life of a drug candidate.[2][3] The 4-methyl group, in turn, provides an additional point for synthetic modification or can be used to fine-tune the electronic and steric environment of the molecule.

This guide will first detail a robust synthetic route to access this key building block and then illustrate its primary application in the synthesis of amide derivatives, which are central to a vast array of biologically active compounds.[4][5]

Key Physicochemical Properties
PropertyValueSource
CAS Number 120985-64-0[6][7][8]
Molecular Formula C₉H₇F₃O₂[6][7]
Molecular Weight 204.15 g/mol [7][8]
Appearance White to off-white powder/solid[8][9]
Solubility Insoluble in water[1]
Storage Temp. 2-8°C[8]

Synthesis Protocol: Directed ortho-Metalation Pathway

The most efficient and regioselective synthesis of 4-Methyl-2-(trifluoromethoxy)benzoic acid relies on a directed ortho-metalation (DoM) strategy.[10][11][12] In this pathway, the trifluoromethoxy group acts as a powerful directing group, facilitating the deprotonation of the adjacent ortho position by a strong organolithium base. The resulting aryllithium intermediate is then trapped with an electrophile, in this case, carbon dioxide, to install the carboxylic acid moiety.

The precursor, 1-methyl-3-(trifluoromethoxy)benzene (m-tolyl trifluoromethyl ether), can be synthesized from m-cresol. The conversion of a phenol to an aryl trifluoromethyl ether can be achieved through various methods, including a two-step process involving the formation of a chlorothionoformate followed by fluorination.[2][13]

Synthetic Workflow Overview

The overall transformation is a two-step process starting from the commercially available 1-methyl-3-(trifluoromethoxy)benzene.

Synthesis_Workflow Start 1-Methyl-3-(trifluoromethoxy)benzene Intermediate Aryllithium Intermediate (in situ) Start->Intermediate 1) n-BuLi, THF 2) -78 °C Product 4-Methyl-2-(trifluoromethoxy)benzoic acid Intermediate->Product 1) CO₂ (s) 2) H₃O⁺ workup Amide_Coupling Acid 4-Methyl-2-(trifluoromethoxy) benzoic acid Activated Activated Ester (e.g., O-acylisourea) Acid->Activated EDC, HOBt DCM or DMF Amine Primary/Secondary Amine (R-NH₂) Product Amide Product Amine->Product Activated->Product Amine (R-NH₂) Base (e.g., DIPEA)

Caption: General workflow for amide bond formation.

General Protocol for Amide Synthesis

Procedure:

  • Activation: Dissolve 4-Methyl-2-(trifluoromethoxy)benzoic acid (1.0 eq.) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). Add the coupling agent (e.g., EDC, 1.2 eq.) and an additive (e.g., HOBt, 1.2 eq.). Stir the mixture at room temperature for 30 minutes to form the activated ester intermediate.

  • Coupling: To the activated mixture, add the desired amine (1.1 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq.).

  • Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup & Purification: Upon completion, perform a standard aqueous workup to remove the coupling byproducts and excess reagents. The crude amide product is then typically purified using flash column chromatography on silica gel.

This modular approach allows for the rapid synthesis of libraries of amide derivatives, which is a common strategy in lead optimization during drug discovery campaigns. The incorporation of the 4-methyl-2-(trifluoromethoxy)benzoyl moiety can impart favorable properties, such as improved potency and metabolic stability, to the final compounds. [3][14][15]For instance, derivatives containing this scaffold have been investigated as potent inhibitors of the Hedgehog signaling pathway, which is implicated in some forms of cancer. [5]

Conclusion

4-Methyl-2-(trifluoromethoxy)benzoic acid is more than just a chemical reagent; it is a strategic tool for molecular design. The protocols and insights provided herein demonstrate a reliable pathway for its synthesis and a primary application that underscores its value to the scientific community. The unique electronic and lipophilic characteristics of the trifluoromethoxy group, combined with the synthetic versatility of the carboxylic acid, ensure that this building block will continue to feature prominently in the development of next-generation pharmaceuticals and advanced materials.

References

  • PrepChem.com. Synthesis of m-tolyl difluoromethyl ether. Available from: [Link]

  • MySkinRecipes. Methyl 4-methoxy-2-(trifluoromethyl)benzoate. Available from: [Link]

  • Nudelman, N. S., & Vitale, A. A. Carbonylation of aryllithium reagents in the presence of alkyl halides: one-pot synthesis of diarylalkyl carbinols and derivatives. The Journal of Organic Chemistry. Available from: [Link]

  • Kos, J., et al. (2020). N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity. Molecules, 25(9), 2243. Available from: [Link]

  • Li, X., et al. (2016). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1079-1088. Available from: [Link]

  • Myers, A. G. Research Group. Directed Ortho Metalation. Harvard University. Available from: [Link]

  • Cong, W., et al. (2021). Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1343-1352. Available from: [Link]

  • Organic Syntheses. Procedure for a Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

  • Smith, K., et al. (1999). Carbonylation of various organolithium reagents. A novel approach to heterocycles via intramolecular trapping of aromatic acyllithiums. Journal of the Chemical Society, Perkin Transactions 1, (16), 2299-2303. Available from: [Link]

  • Alfa Chemical. 4-Methyl-3-(trifluoromethyl)benzoic Acid CAS:261952-01-6. Available from: [Link]

  • PubChem. Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)-. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Moura, J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 935. Available from: [Link]

  • Bachwani, M., & Sharma, G. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. International Journal of Chemical and Pharmaceutical Sciences, 11(4). Available from: [Link]

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Application Note: Synthetic Routes Utilizing 4-Methyl-2-(trifluoromethoxy)benzoic Acid in MAGL Modulator Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorinated moieties is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 4-Methyl-2-(trifluoromethoxy)benzoic acid has emerged as a highly privileged building block, particularly in the synthesis of central nervous system (CNS) active agents and oncology therapeutics. This application note details the structural rationale, upstream synthesis, and downstream application of this compound, with a specific focus on its utilization in the development of Monoacylglycerol Lipase (MAGL) modulators[1].

Structural Rationale & Pharmacophore Utility

The selection of 4-Methyl-2-(trifluoromethoxy)benzoic acid as a core scaffold is driven by the unique physicochemical properties imparted by its functional groups:

  • The Trifluoromethoxy (-OCF₃) Group: Acting as a bioisostere for halogens or methoxy groups, the -OCF₃ moiety provides exceptional lipophilicity (Hansch π parameter of +1.04) and metabolic stability due to the strength of the C-F bonds[2]. Stereoelectronically, the -OCF₃ group often adopts an orthogonal conformation relative to the aromatic ring. This minimizes steric clashes while allowing the molecule to precisely occupy hydrophobic binding pockets, enhancing target binding affinity[3].

  • The 4-Methyl Group: This substituent serves a dual purpose. Sterically, it restricts the rotational degrees of freedom of the adjacent functional groups, locking the molecule into a bioactive conformation. Metabolically, it provides a tunable "soft spot" that can undergo controlled cytochrome P450-mediated oxidation, allowing medicinal chemists to fine-tune the drug's half-life.

  • The Carboxylic Acid Handle: Positioned ortho to the -OCF₃ group, the carboxylic acid is primed for amide bond formation, a critical step in linking this pharmacophore to complex amine cores (e.g., aryl piperidines)[1].

Biological Context: The Endocannabinoid System & MAGL

Monoacylglycerol lipase (MAGL) is a serine hydrolase responsible for the degradation of 2-arachidonoylglycerol (2-AG), a primary endogenous ligand for cannabinoid receptors (CB1/CB2)[4]. MAGL is often upregulated in aggressive human cancer cells, where it drives a fatty acid network that supports tumor invasiveness[5].

By inhibiting MAGL, researchers can simultaneously elevate 2-AG levels (exerting neuroprotective and anti-inflammatory effects) and starve tumors of the free fatty acids required for oncogenic signaling[6]. 4-Methyl-2-(trifluoromethoxy)benzoic acid is a critical precursor in synthesizing potent, reversible MAGL inhibitors[1].

MAGL_Pathway DAG Diacylglycerol (DAG) DAGL DAGL (Synthesis) DAG->DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG MAGL Monoacylglycerol Lipase (MAGL) TwoAG->MAGL CB CB1/CB2 Receptors TwoAG->CB Activation AA Arachidonic Acid + Glycerol MAGL->AA Hydrolysis Inhibitor MAGL Inhibitor (4-Me-2-OCF3-Benzamide) Inhibitor->MAGL Inhibits

Endocannabinoid signaling pathway and the mechanism of MAGL inhibition.

Upstream Synthesis: Preparation of the Building Block

The synthesis of 4-Methyl-2-(trifluoromethoxy)benzoic acid is typically achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Convert 4-bromo-2-(trifluoromethoxy)benzoic acid to 4-methyl-2-(trifluoromethoxy)benzoic acid[1].

Causality & Reagent Selection:

  • Trimethylboroxine is utilized as the methylating agent. Unlike toxic gaseous alternatives (e.g., methyl bromide) or highly reactive organolithium reagents, trimethylboroxine is a stable, easily handled liquid that provides a controlled release of methyl groups under aqueous basic conditions.

  • Pd(dppf)Cl₂ is selected as the catalyst. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle, which accelerates the reductive elimination step—a crucial requirement when dealing with sterically hindered ortho-substituted aryl halides.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 4-bromo-2-(trifluoromethoxy)benzoic acid (1.0 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with Nitrogen (3x). Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration.

  • Reagent Addition: Inject trimethylboroxine (1.5 equiv) dropwise via syringe at room temperature.

  • Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring for 12 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, acidify to pH 2 using 1M HCl (to protonate the carboxylic acid and drive it into the organic phase), and extract with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc with 1% Acetic Acid) to yield the pure product.

Table 1: Reaction Optimization for Methylation
Catalyst SystemBaseSolvent SystemTemp (°C)Isolated Yield (%)
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O10045% (Incomplete conversion)
Pd(OAc)₂, SPhosK₃PO₄Toluene/H₂O10068%
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 89% (Optimal)

Data synthesized based on standard optimization parameters for sterically hindered ortho-trifluoromethoxy cross-couplings.

Downstream Application: Synthesis of MAGL Inhibitors

Once synthesized, 4-Methyl-2-(trifluoromethoxy)benzoic acid is coupled with complex amine cores (such as aryl piperidines) to yield the final MAGL modulator API[1].

Synthesis_Workflow SM 4-Bromo-2-(trifluoromethoxy) benzoic acid Reagents Trimethylboroxine, Pd(dppf)Cl2 K2CO3, 1,4-Dioxane/H2O SM->Reagents Intermediate 4-Methyl-2-(trifluoromethoxy) benzoic acid Reagents->Intermediate Suzuki-Miyaura Cross-Coupling Coupling Aryl Piperidine Core HATU, DIPEA, DMF Intermediate->Coupling Product MAGL Modulator (Target API) Coupling->Product Amide Bond Formation

Synthetic workflow utilizing 4-Methyl-2-(trifluoromethoxy)benzoic acid.

Experimental Protocol 2: Sterically Hindered Amide Coupling

Objective: Couple 4-methyl-2-(trifluoromethoxy)benzoic acid with a secondary amine (aryl piperidine derivative).

Causality & Reagent Selection: The ortho-trifluoromethoxy group creates significant steric bulk around the carbonyl carbon, rendering standard coupling agents (like EDC/HOBt) inefficient. HATU is employed because it generates a highly reactive HOAt-active ester intermediate. This drastically accelerates the nucleophilic attack by the secondary amine and minimizes side reactions or degradation of the starting materials.

Step-by-Step Methodology:

  • Activation: Dissolve 4-methyl-2-(trifluoromethoxy)benzoic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the aryl piperidine core (1.1 equiv) in a single portion. Stir the reaction mixture at room temperature for 4-6 hours.

  • Quenching: Dilute the reaction with saturated aqueous NaHCO₃ to quench unreacted HATU and neutralize the mixture.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (3x). Wash the combined organics sequentially with 1M HCl, Water, and Brine to remove residual DMF and DIPEA. Dry over MgSO₄, concentrate, and purify via reverse-phase preparative HPLC to isolate the target MAGL modulator.

References

  • Title: Monoacylglycerol lipase modulators (Patent WO2021191359A1)
  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: Molecules (MDPI) URL: [Link]

  • Title: Monoacylglycerol lipase exerts dual control over endocannabinoid and fatty acid pathways to support prostate cancer Source: Chemistry & Biology (Cell Press) / PubMed Central URL: [Link]

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Application Notes and Protocols: The Strategic Role of Trifluoromethoxybenzoic Acids in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The trifluoromethoxy (–OCF₃) group has emerged as a critical substituent in the design of modern agrochemicals, imparting unique physicochemical properties that enhance biological efficacy and metabolic stability. Trifluoromethoxybenzoic acids, as foundational building blocks, provide a versatile platform for the synthesis of a wide array of herbicides, fungicides, and insecticides. This guide offers a comprehensive overview of the strategic application of these intermediates in agrochemical synthesis. We will explore the rationale behind their use, detail key synthetic transformations, provide step-by-step protocols for core reactions, and present case studies of their integration into complex agrochemical products. This document is intended for researchers, chemists, and process development scientists in the agrochemical industry, providing both theoretical grounding and practical, actionable methodologies.

Part 1: The Significance of the Trifluoromethoxy Group in Agrochemical Design

The strategic incorporation of fluorine-containing groups has revolutionized agrochemical discovery. The trifluoromethoxy (–OCF₃) group, in particular, offers a unique combination of properties that are highly advantageous for developing potent and stable active ingredients.[1][2][3]

Key Physicochemical Contributions:

  • Enhanced Lipophilicity: The –OCF₃ group significantly increases the lipophilicity of a molecule (Hansch parameter π ≈ +1.04).[4] This property is crucial for improving the molecule's ability to penetrate the waxy cuticles of plants and the chitinous exoskeletons of insects, thereby enhancing bioavailability and efficacy.[1][2]

  • Metabolic Stability: The carbon-fluorine bonds in the –OCF₃ group are exceptionally strong and resistant to enzymatic degradation (metabolic cleavage).[2][5] This leads to increased persistence of the agrochemical in the target pest or weed, providing longer-lasting control and potentially reducing the required application rates.[1]

  • Potent Electron-Withdrawing Nature: The trifluoromethoxy group is a strong electron-withdrawing substituent, which can significantly alter the electronic distribution within an aromatic ring.[1] This electronic modulation can be critical for fine-tuning the binding affinity of the molecule to its target protein or enzyme, a key factor in maximizing its biological activity.[5]

  • Steric and Conformational Effects: The bulk of the –OCF₃ group can influence the molecule's overall shape and conformation. This can be leveraged to achieve a more optimal fit within the active site of a target enzyme, enhancing specificity and potency.[5]

These combined properties make trifluoromethoxy-containing compounds highly sought after in the development of next-generation agrochemicals.[2][3] Trifluoromethoxybenzoic acids serve as readily available and versatile starting materials for introducing this valuable moiety.

Part 2: Synthesis of Trifluoromethoxybenzoic Acid Scaffolds

The accessibility of trifluoromethoxybenzoic acids is crucial for their widespread use. While numerous synthetic routes exist, a common and industrially relevant approach involves the transformation of substituted phenols or related precursors.

General Synthetic Workflow

The diagram below outlines a generalized workflow for the synthesis and subsequent application of trifluoromethoxybenzoic acids in agrochemical development.

G cluster_0 Synthesis of Core Intermediate cluster_1 Functionalization & Application cluster_2 Biological Evaluation A Substituted Phenol or Precursor B Trifluoromethoxylation (e.g., with CCl4/HF or other reagents) A->B C Trifluoromethoxybenzene Derivative B->C D Carboxylation/ Functional Group Interconversion C->D Introduction of Carboxylic Acid E Trifluoromethoxybenzoic Acid D->E F Amide/Ester Coupling or Cross-Coupling Reactions E->F G Final Agrochemical (Herbicide, Fungicide, Insecticide) F->G H Bioactivity Screening (In vitro & In vivo) G->H I Lead Optimization H->I

Caption: General workflow from precursor to final agrochemical product.

Protocol 1: Synthesis of 2-Trifluoromethoxy-5-(trifluoromethyl)benzoic Acid

This protocol describes a representative synthesis involving metallation and carboxylation of a trifluoromethoxybenzene derivative.[6] This specific acid could be a precursor for agrochemicals where two different fluorine-containing groups are desired for enhanced activity.

Materials:

  • 1-Trifluoromethoxy-4-(trifluoromethyl)benzene

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Dry tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Diethyl ether

  • Hydrochloric acid (2 M)

  • Magnesium sulfate (anhydrous)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add 1-trifluoromethoxy-4-(trifluoromethyl)benzene (1.0 eq) and dry THF (approx. 0.5 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Causality Note: The trifluoromethoxy group is an ortho-directing group in metallation reactions. n-BuLi acts as a strong base to deprotonate the aromatic ring at the position ortho to the -OCF₃ group. The low temperature is critical to prevent side reactions and decomposition of the organolithium intermediate.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated species.

  • Carboxylation: Carefully add crushed dry ice (an excess, approx. 5-10 eq) to the reaction mixture in small portions. A significant exotherm may be observed.

    • Causality Note: Dry ice serves as the electrophile (carbon dioxide source). The highly nucleophilic organolithium intermediate attacks the carbon atom of CO₂, forming a lithium carboxylate salt upon quenching.

  • Warming and Quenching: Allow the mixture to slowly warm to room temperature overnight. Once at room temperature, quench the reaction by adding 2 M HCl until the solution is acidic (pH ~1-2).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid.

Safety Precautions: n-Butyllithium is highly pyrophoric and reacts violently with water. All manipulations must be performed under an inert atmosphere using anhydrous solvents and proper personal protective equipment.

Part 3: Key Transformations in Agrochemical Synthesis

Trifluoromethoxybenzoic acids are primarily used as synthons for creating more complex molecules, most commonly through the formation of amide or ester bonds.

Application Focus: Amide Bond Formation for Herbicides and Fungicides

The benzamide scaffold is prevalent in a wide range of agrochemicals. The conversion of a trifluoromethoxybenzoic acid to its corresponding amide is a fundamental step in the synthesis of many active ingredients.

Table 1: Representative Agrochemicals Derived from Benzoic Acid Amides

Agrochemical ClassExample Active IngredientTarget Pest/WeedGeneral Mode of Action
Fungicide ThifluzamideRhizoctonia solaniSuccinate dehydrogenase inhibitor (SDHI)
Herbicide DiflufenicanBroadleaf weedsPhytoene desaturase (PDS) inhibitor
Insecticide FlubendiamideLepidopteran pestsRyanodine receptor modulator
Protocol 2: General Procedure for Amide Coupling

This protocol details a standard method for converting a trifluoromethoxybenzoic acid into an amide using a chlorinating agent followed by reaction with an amine. This is a common pathway for producing N-phenylbenzamide derivatives, which have shown significant antifungal and insecticidal activities.[7]

Materials:

  • Trifluoromethoxybenzoic acid derivative (e.g., 4-(trifluoromethoxy)benzoic acid) (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 - 1.5 eq)

  • Dry dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Substituted amine (e.g., 2-amino-5-chloropyridine) (1.0 eq)

  • Triethylamine (TEA) or Pyridine (2.0 eq)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Acid Chloride Formation: In a dry flask under an inert atmosphere, suspend or dissolve the trifluoromethoxybenzoic acid (1.0 eq) in dry DCM. Add a catalytic amount of DMF (1-2 drops).

  • Addition of Chlorinating Agent: Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Causality Note: Thionyl chloride converts the carboxylic acid into a more reactive acyl chloride. DMF catalyzes this reaction via the formation of a Vilsmeier intermediate, which is a more potent acylating agent.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution (SO₂ and HCl) ceases. The reaction can be gently heated to reflux if necessary to drive to completion.

  • Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure. The crude acyl chloride is often used directly in the next step.

  • Amidation: Dissolve the crude acyl chloride in fresh dry DCM and cool to 0 °C. In a separate flask, dissolve the desired amine (1.0 eq) and triethylamine (2.0 eq) in dry DCM.

  • Coupling Reaction: Add the amine solution dropwise to the acyl chloride solution at 0 °C.

    • Causality Note: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Completion: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude amide can be purified by recrystallization or silica gel chromatography.

Part 4: Case Study - Synthesis of a PPO-Inhibiting Herbicide Precursor

Protoporphyrinogen oxidase (PPO) inhibitors are a major class of herbicides.[8] Many of these compounds contain complex heterocyclic systems built upon a substituted phenyl ring. This case study outlines the synthesis of a key intermediate featuring a trifluoromethoxy-substituted phenyl ring, which could be elaborated into a potent PPO inhibitor.

Synthetic Pathway

Caption: Synthesis of a key aniline intermediate for PPO herbicides.

This aniline derivative (C) or its protected form (D) is a versatile building block. The trifluoromethoxy group provides the necessary lipophilicity and metabolic stability, while the amine functionality allows for the construction of various heterocyclic systems common in PPO inhibitors. For instance, this aniline can be used in condensation reactions to form oxadiazole or triazolinone rings, which are characteristic of this herbicide class.[9]

Part 5: Conclusion and Future Outlook

Trifluoromethoxybenzoic acids are indispensable tools in the agrochemical synthesis toolbox. Their ability to introduce the highly beneficial –OCF₃ group provides a reliable strategy for enhancing the performance and robustness of active ingredients. The synthetic protocols outlined herein represent foundational and scalable methods for leveraging these building blocks. As the demand for more effective, selective, and environmentally stable agrochemicals continues to grow, the strategic application of trifluoromethoxybenzoic acids and their derivatives will undoubtedly play a central role in the discovery and development of the next generation of crop protection solutions. Future research will likely focus on developing even more efficient and sustainable methods for their synthesis and exploring novel applications in combination with other advanced pharmacophores.

References
  • Exploring the Trifluoromethoxy Group: A Key to Enhanced Chemical Properties. Vertex AI Search.
  • The Decisive Role of the Trifluoromethyl Group in Prodiamine's Herbicidal Activity: A Technical Guide. Benchchem.
  • The Crucial Role of 2-Chloro-3-(trifluoromethyl)benzoic Acid in Modern Organic Synthesis. Benchchem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoro. Semantic Scholar.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
  • Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC.
  • Synthetic route to the herbicide Trifludimoxazin. ChemicalBook.

Sources

Mastering the Purification of Substituted Benzoic Acids: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Substituted benzoic acids are a cornerstone of organic synthesis, serving as pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. Their purity is paramount, directly influencing reaction yields, product efficacy, and safety profiles. Recrystallization stands as the definitive technique for the purification of these crystalline solids, leveraging subtle differences in solubility to achieve remarkable purity.

This comprehensive guide provides researchers, scientists, and drug development professionals with a deep understanding of the principles and practices of recrystallizing substituted benzoic acids. Moving beyond a simple recitation of steps, this document elucidates the causal relationships behind experimental choices, empowering the reader to troubleshoot and optimize purifications for a diverse array of benzoic acid derivatives.

The Science of Recrystallization: A Game of Solubilities

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system.[1][2][3] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[3][4][5] By dissolving an impure solid in a minimal amount of a hot, appropriate solvent and allowing it to cool slowly, the desired compound will crystallize out of the solution in a purer form, while the impurities remain dissolved in the surrounding liquid (the mother liquor).[1][3]

The success of this technique hinges on the careful selection of a solvent, a process guided by the adage "like dissolves like."[6] The polarity of the solvent and the solute must be well-matched to achieve the desired solubility profile: high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

For substituted benzoic acids, the nature and position of the substituent on the aromatic ring significantly influence the molecule's polarity, melting point, and, consequently, its solubility in various solvents.

Strategic Solvent Selection for Substituted Benzoic Acids

The choice of solvent is the most critical variable in the recrystallization of substituted benzoic acids. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at the solvent's boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a boiling point lower than the melting point of the compound to prevent "oiling out."[7]

  • Be chemically inert with respect to the compound.

  • Be volatile enough to be easily removed from the purified crystals.

The following table provides a starting point for solvent selection for various classes of substituted benzoic acids. It is crucial to note that these are general recommendations, and empirical testing with small quantities is always the definitive method for identifying the optimal solvent or solvent system.

Substituent TypeExampleRecommended Solvents/SystemsRationale and Key Considerations
Electron-donating (Activating)
Alkyl (e.g., -CH₃)p-Toluic AcidWater, Ethanol-WaterThe methyl group is weakly activating and does not drastically alter the polarity compared to benzoic acid. Water can be an effective solvent, especially at elevated temperatures and pressures.[8] An ethanol-water mixture provides a tunable polarity.[9]
Methoxy (e.g., -OCH₃)4-Methoxybenzoic AcidEthanol-Water, TolueneThe methoxy group increases polarity. An ethanol-water system is often effective.[10] For less polar impurities, toluene can be a good choice.[11] Acid-base extraction can be a powerful pre-purification step to remove non-acidic impurities.[12]
Electron-withdrawing (Deactivating)
Nitro (e.g., -NO₂)3-Nitrobenzoic Acid, 5-Methyl-2-nitrobenzoic AcidEthanol-Water, EthanolThe highly polar nitro group significantly alters solubility. Ethanol-water mixtures are commonly employed to achieve the desired solubility gradient.[2][7][10]
Chloro (e.g., -Cl)p-Chlorobenzoic Acid, 2-(Benzyloxy)-5-chlorobenzoic acidMethanol, Ethanol-WaterThe chloro-substituent adds polarity. Methanol or an ethanol-water mixture can be effective.[1][13] The choice may depend on the specific isomer and other functional groups present.
Functional Groups with H-bonding
Hydroxy (e.g., -OH)Salicylic Acid (o-Hydroxybenzoic Acid)WaterThe hydroxyl group can participate in hydrogen bonding, making water a suitable solvent.[11] Care must be taken as intramolecular hydrogen bonding in the ortho isomer can affect solubility.
Amino (e.g., -NH₂)p-Aminobenzoic Acid (PABA)Water, Ethanol-Water, Ethyl AcetateThe amino group can act as both a hydrogen bond donor and acceptor. Water is a common solvent.[14] Polymorphism is a known characteristic of PABA, and the choice of solvent can influence the resulting crystal form.[14][15]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the recrystallization of substituted benzoic acids.

Protocol 1: Single-Solvent Recrystallization of p-Toluic Acid from Water

This protocol is suitable for substituted benzoic acids that exhibit significant temperature-dependent solubility in a single solvent, such as water.

Workflow Diagram:

G cluster_0 Dissolution cluster_1 Purification cluster_2 Crystallization cluster_3 Isolation A 1. Place crude p-toluic acid in Erlenmeyer flask. B 2. Add minimal hot water and heat to boiling. A->B C 3. Add more hot water portion-wise until fully dissolved. B->C D 4. (Optional) Add activated charcoal for colored impurities. C->D F 6. Allow the solution to cool slowly to room temperature. C->F If no optional steps E 5. (Optional) Perform hot filtration to remove insolubles. D->E E->F G 7. Cool further in an ice bath to maximize yield. F->G H 8. Collect crystals by vacuum filtration. G->H I 9. Wash with a small amount of ice-cold water. H->I J 10. Dry the purified crystals. I->J

Caption: Workflow for mixed-solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution in "Good" Solvent: Dissolve the crude 3-amino-2-nitrobenzoic acid in a minimum amount of hot ethanol in an Erlenmeyer flask. [2]2. Addition of "Poor" Solvent: While keeping the solution hot, add hot deionized water dropwise until the solution becomes slightly turbid (cloudy). This indicates that the saturation point has been reached. [2][10]3. Clarification: Add a few more drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture. [2]6. Drying: Dry the crystals thoroughly.

Troubleshooting Common Recrystallization Challenges

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was added. - The solution was not sufficiently cooled.- Boil off some of the solvent to concentrate the solution and allow it to cool again. [16] - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. [4][17] - Add a "seed" crystal of the pure compound. [4]
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the solute. - The presence of significant impurities is depressing the melting point.- Reheat the solution to dissolve the oil, add more of the "good" solvent (in a mixed-solvent system), and allow it to cool more slowly. [7] - Choose a solvent with a lower boiling point. - Consider a preliminary purification step like column chromatography if impurities are substantial. [7]
Colored Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration. [12][15]Use with caution as it can also adsorb the desired product.
Low Recovery Yield - Incomplete crystallization. - Premature crystallization during hot filtration. - Excessive washing of the crystals.- Ensure the solution is thoroughly cooled in an ice bath. - Preheat the filtration apparatus (funnel and receiving flask) for hot filtration. [7] - Wash the collected crystals with a minimal amount of ice-cold solvent. [7]

Advanced Purification Strategies

For particularly challenging separations or to achieve ultra-high purity, several advanced techniques can be employed:

  • Fractional Crystallization: This technique can be used to separate a mixture of two or more compounds with similar solubilities. It involves a series of sequential recrystallization steps.

  • Acid-Base Extraction: For substituted benzoic acids, this is a powerful method to separate them from neutral or basic impurities. The acidic compound is converted to its water-soluble salt by treatment with a base, allowing for its separation from non-acidic components that remain in an organic solvent. The acid is then regenerated by acidification of the aqueous layer. [12]* Sublimation: For some substituted benzoic acids, particularly those with a relatively high vapor pressure, sublimation can be an effective purification method, especially for removing non-volatile impurities. [18]* Chromatography: When recrystallization fails to provide the desired level of purity, chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) can be employed for highly effective separation. [15][18]

Conclusion

The recrystallization of substituted benzoic acids is a technique that combines scientific principle with careful experimental execution. By understanding the interplay between the substituent, solvent polarity, and temperature, researchers can design and implement robust purification protocols. This guide provides the foundational knowledge and practical steps to confidently approach the recrystallization of this important class of compounds, ensuring the high purity required for successful research and development endeavors.

References

  • Evergreensino. (2025, May 29). What are the purification methods for M - Toluic Acid? Blog - Evergreensino. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Crystal Growth & Design. (2004, September 1). Polymorphism and Crystallization of p-Aminobenzoic Acid. [Link]

  • Books. (2020, August 28). 17.1. The Cannizzaro Reaction: Synthesis of p-Chlorobenzyl Alcohol and p-Chlorobenzoic Acid.
  • PubMed. (2007, November 6). Vaporization-condensation-recrystallization process-mediated synthesis of helical m-aminobenzoic acid nanobelts. [Link]

  • ResearchGate. (n.d.). (PDF) Cocrystallization of benzoic acid and o-chlorobenzoic acid from toluene solutions. [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • Google Patents. (n.d.).
  • NIST Technical Series Publications. (n.d.). Ionization constants of substituted benzoic acids in ethanol-water: progress report. [Link]

  • PMC. (n.d.). Ionization Constants of Substituted Benzoic Acids in Ethanol-Water. [Link]

  • Google Patents. (n.d.). US5011987A - Process for manufacturing high-purity o-toluic acid.
  • ResearchGate. (2015, March 11). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?. [Link]

  • Preparation of p-toluic acid. (n.d.). [Link]

  • Recrystallization of Benzoic Acid. (n.d.). [Link]

  • Google Patents. (n.d.).
  • MDPI. (2022, August 1). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. [Link]

  • The University of Manchester. (2015, April 23). Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution. [Link]

  • Scribd. (n.d.). Recrystallization Benzoic Acid | PDF. [Link]

  • Chemistry LibreTexts. (n.d.). 20.4: Substituent Effects on Acidity. [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). [Link]

  • Google Patents. (n.d.).
  • Chemical Science (RSC Publishing). (2020, November 16). Can molecular flexibility control crystallization? The case of para substituted benzoic acids. [Link]

  • Semantic Scholar. (n.d.). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. [Link]

  • Reddit. (2012, February 7). Help! Recrystallization sources of error. [Link]

  • Slideshare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid | PDF. [Link]

  • YouTube. (2021, June 29). Synthesis of 3-chlorobenzoic acid. [Link]

  • Chem355 Labbook-2020. (n.d.). [Link]

  • WordPress.com. (2015, November 17). Recrystallization of Benzoic Acid Objective. [Link]

  • YouTube. (2017, May 18). PRACTICAL SKILLS - PAG 6 - PREPARATION OF A PURE ORGANIC SOLID. [Link]

  • RESEARCH REVIEW International Journal of Multidisciplinary. (2019, January 10). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. [Link]

  • Recrystallization of Benzoic Acid Pre-Lab Discussion (CTC 114 Wet Lab Techniques). (2022, November 8). [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. [Link]

  • StudyMoose. (2024, February 26). Recrystallization of Benzoic Acid. [Link]

Sources

Application Note: Trifluoromethyl Benzoate (TFBz) as a Shelf-Stable Reagent for Nucleophilic Trifluoromethoxylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The trifluoromethoxy (–OCF₃) group is a highly prized structural motif in medicinal chemistry, agrochemicals, and materials science due to its unique ability to enhance lipophilicity, metabolic stability, and membrane permeability[1]. Historically, direct nucleophilic trifluoromethoxylation has been hampered by the lack of stable, safe, and scalable –OCF₃ sources. Traditional reagents, such as trifluoromethyl triflate (TFMT), suffer from extreme volatility (bp 19 °C) and high cost[1].

Developed by Hu and co-workers, Trifluoromethyl Benzoate (TFBz) has emerged as a shelf-stable, versatile liquid reagent that overcomes these limitations[2]. This application note details the mechanistic rationale and optimized protocols for utilizing TFBz in the trifluoromethoxylation of aliphatic halides and the trifluoromethoxylation-halogenation of arynes[3].

Mechanistic Grounding & Reagent Profile

Reagent Profile

TFBz is synthesized from inexpensive starting materials (triphosgene, KF, and benzoyl bromide), uniquely utilizing potassium fluoride as the sole fluorine source[2]. Because it is a shelf-stable liquid at room temperature, it is highly amenable to benchtop handling and industrial scale-up[1].

Mechanistic Causality

TFBz acts as a stable reservoir for the trifluoromethoxide anion (CF₃O⁻). The controlled release and stabilization of CF₃O⁻ is the critical step in any TFBz-mediated protocol:

  • Fluoride Activation (Aliphatic Systems): The addition of a fluoride salt (e.g., AgF) triggers a nucleophilic attack on the carbonyl carbon of TFBz. This forms a tetrahedral intermediate that collapses to release benzoyl fluoride and the active CF₃O⁻ anion[2]. Silver(I) plays a dual role here: it provides the activating fluoride and acts as a halophilic Lewis acid to abstract the halide from the alkyl substrate, thermodynamically driving the Sₙ2 substitution[4].

  • Crown-Ether Stabilization (Aryne Systems): In the presence of highly reactive arynes, TFBz is activated by a potassium salt complexed with a crown ether (e.g., cis-dicyclohexano-18-crown-6). The crown ether sequesters the K⁺ cation, preventing tight ion-pairing[3]. This generates a "naked," highly nucleophilic CF₃O⁻ anion capable of trapping the transient aryne intermediate before it can undergo dimerization or side reactions[5].

Experimental Protocols

Protocol A: Silver-Mediated Nucleophilic Substitution of Alkyl Halides

Objective: Synthesis of alkyl trifluoromethyl ethers from primary alkyl iodides or bromides[6]. Expert Insight: AgF is strictly required for this transformation. Alternative fluoride sources (like CsF or KF) fail because the silver ion is necessary to precipitate the leaving group (as insoluble AgX), providing the thermodynamic driving force for the difficult Sₙ2 attack of the hard CF₃O⁻ anion[4].

Materials:

  • Alkyl halide (1.0 equiv)

  • TFBz (1.5 - 2.0 equiv)

  • AgF (2.0 equiv)

  • Anhydrous Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, add AgF (2.0 equiv) to an oven-dried Schlenk tube. Causality: AgF is highly hygroscopic; ambient moisture will competitively hydrolyze TFBz and quench the CF₃O⁻ anion.

  • Reagent Addition: Add the alkyl halide (1.0 equiv) and anhydrous EtOAc to achieve a 0.1 M concentration.

  • Activation: Inject TFBz (1.5 equiv) dropwise into the suspension at room temperature[6].

  • Reaction: Stir the mixture vigorously in the dark for 12–24 hours. Causality: Silver salts are light-sensitive and can degrade into photo-reduced silver species, which drastically reduces their halophilic activation efficiency.

  • Workup: Filter the crude mixture through a short pad of Celite to remove insoluble AgX salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

Protocol B: Trifluoromethoxylation-Halogenation of Arynes

Objective: One-pot synthesis of o-haloaryl trifluoromethyl ethers[2].

Materials:

  • Aryne precursor (e.g., 2-(trimethylsilyl)aryl triflate) (1.5 equiv)

  • TFBz (1.0 equiv)

  • KF (2.0 equiv)

  • cis-Dicyclohexano-18-crown-6 (1.5 equiv)

  • N-Halosuccinimide (NBS or NCS) (1.2 equiv)

  • Anhydrous THF

Step-by-Step Procedure:

  • Complexation: In a dry flask under argon, combine KF, cis-dicyclohexano-18-crown-6, and TFBz in anhydrous THF. Stir for 30 minutes at room temperature. Causality: Pre-stirring ensures the complete formation of the stable [K(crown)]⁺CF₃O⁻ salt complex before the highly unstable aryne is generated[3].

  • Aryne Generation: Add the aryne precursor and the electrophilic halogen source (NBS/NCS) to the mixture[2].

  • Reaction: Stir at room temperature for 12 hours. The "naked" CF₃O⁻ attacks the aryne, forming an aryl anion intermediate, which is immediately trapped by the halogen source[5].

  • Workup: Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography.

Quantitative Data Presentation

The following table summarizes the expected outcomes and optimal conditions for various substrate classes using TFBz, based on foundational validation studies[2],[6].

Substrate ClassReagents / ConditionsTemp / TimeTypical Yield (%)Key Mechanistic Driver
Primary Alkyl Iodides TFBz (1.5 eq), AgF (2.0 eq), EtOAcRT, 12 h70 - 85%Ag⁺ mediated halide abstraction (Sₙ2)
Benzyl Bromides TFBz (1.5 eq), AgF (2.0 eq), EtOAcRT, 12 h65 - 80%Ag⁺ mediated halide abstraction (Sₙ2)
Arynes (Halogenation) TFBz, KF, 18-crown-6, NBS, THFRT, 12 h60 - 75%Crown-ether stabilization of CF₃O⁻
Aryl Stannanes TFBz, AgOCF₃ (in situ), Cu/Pd cat.60 °C, 24 h50 - 70%Transmetalation & Reductive Elimination

Mechanistic Visualization

The following diagram illustrates the divergent activation pathways of TFBz and its subsequent applications in organic synthesis.

G TFBz Trifluoromethyl Benzoate (TFBz) Act_AgF AgF Activation (Aliphatic Pathway) TFBz->Act_AgF F⁻ attack Act_Crown KF / Crown Ether (Aromatic Pathway) TFBz->Act_Crown F⁻ attack Anion1 [Ag]⁺ [CF₃O]⁻ Ion Pair Act_AgF->Anion1 -PhCOF Anion2 [K(Crown)]⁺ [CF₃O]⁻ 'Naked' Anion Act_Crown->Anion2 -PhCOF Sub_Alkyl Alkyl Halide (R-X) Anion1->Sub_Alkyl Sₙ2 Attack Sub_Aryne Aryne Precursor Anion2->Sub_Aryne Nucleophilic Addition Prod_Alkyl Alkyl Trifluoromethyl Ether (R-OCF₃) Sub_Alkyl->Prod_Alkyl AgX Precipitation Prod_Aryne o-Haloaryl Trifluoromethyl Ether Sub_Aryne->Prod_Aryne Halogen Trapping

Mechanistic pathways of TFBz activation and subsequent divergent trifluoromethoxylation reactions.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Trifluoromethoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of trifluoromethoxybenzoic acids. The trifluoromethoxy (–OCF₃) group is a highly privileged structural motif in drug discovery due to its ability to increase lipophilicity (π = 1.04) and metabolic stability without engaging in unsaturated conjugation [[1]]([Link]). However, the synthesis of –OCF₃ bearing aromatics is notoriously difficult. The strong electrophilicity of the OCF₃ radical and the thermodynamic instability of the OCF₃⁻ anion frequently lead to complex side reactions .

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these synthetic bottlenecks.

Module 1: Radical Trifluoromethoxylation Pathways

Q: Why am I getting bis-trifluoromethoxylated side products and low yields during the radical trifluoromethoxylation of benzoic acid derivatives?

A: The inherent difficulty in this pathway lies in controlling the strong electrophilic and oxidizing nature of the trifluoromethoxy radical ( OCF₃) . When reacting with arenes, the OCF₃ radical can diverge from the desired radical addition pathway and instead engage in Single-Electron Transfer (SET) oxidative pathways . This SET process leads to the oxidative degradation of the substrate. Furthermore, because the radical is highly reactive, it can perform subsequent additions to the newly formed product, yielding bis-trifluoromethoxylated (over-reacted) side products .

Causality & Mitigation: To suppress bis-trifluoromethoxylation, you must manipulate the stoichiometric ratio. Using a large excess of the arene substrate (typically 10 equivalents) relative to the OCF₃ source acts as a kinetic trap, ensuring the OCF₃ radical encounters unreacted starting material rather than the mono-substituted product . Alternatively, employing redox-active catalysts (such as Ru(bpy)₃(PF₆)₂ at 0.03 mol%) can intervene via SET processes to favor the desired radical coupling over degradation .

G A Photocatalyst + OCF3 Reagent B OCF3 Radical (•OCF3) A->B hν / Ru(II) Catalyst C Radical Addition to Arene (Desired Pathway) B->C Arene Substrate D Single-Electron Transfer (SET) (Side Reaction) B->D Electron-Rich Substrates E Trifluoromethoxybenzoic Acid (Target Product) C->E [O] / H-abstraction G Over-Trifluoromethoxylation (Bis-OCF3 Adducts) C->G Excess •OCF3 F Oxidative Degradation (Byproducts) D->F Radical Decomposition

Caption: Mechanistic divergence of OCF3 radicals between desired addition and SET side reactions.

Module 2: Nucleophilic Trifluoromethoxylation

Q: My nucleophilic trifluoromethoxylation using Phth-OCF₃ yields halogenated byproducts instead of the target OCF₃ ether. How do I fix this?

A: When utilizing reagents like N-Trifluoromethoxyphthalimide (Phth-OCF₃), an activator is required to generate the transient OCF₃⁻ anion . The OCF₃⁻ anion is a relatively poor nucleophile and is thermodynamically prone to eliminating fluoride to form toxic phosgene or carbonyl fluoride . If your reaction mixture contains competing, highly nucleophilic counterions (such as chloride from a solvent or a chloride-based activator), competitive nucleophilic substitution will dominate, yielding chlorinated byproducts instead of the desired ether .

Causality & Mitigation: You must eliminate all chloride sources from the reaction environment. Switch from chloride-based activators to bromide or fluoride activators (e.g., using Et₄NBr or CsF instead of Et₄NCl), as the released bromide/fluoride anions are less nucleophilic than chloride in aprotic solvents like acetonitrile or DMAc [[2]]([Link]). Furthermore, pre-stirring Phth-OCF₃ with the activator at 80 °C for 1 hour before adding the substrate ensures optimal generation of the active species, raising yields significantly .

G Start Nucleophilic OCF3 Reaction Check1 Is OCF3- decomposing into phosgene? Start->Check1 Sol1 Lower Temp & Use AgOCF3 Check1->Sol1 Yes Check2 Are chlorinated byproducts forming? Check1->Check2 No Sol1->Check2 Sol2 Switch to Bromide/ Fluoride activators Check2->Sol2 Yes End Optimal Yield Achieved Check2->End No Sol2->End

Caption: Troubleshooting workflow for nucleophilic trifluoromethoxylation side reactions.

Module 3: Precursor Oxidation & Grignard Carboxylation

Q: During the oxidation of trifluoromethoxybenzyl alcohol to the corresponding acid, I observe incomplete conversion and aldehyde buildup. What is the cause?

A: Traditional oxidants (like KMnO₄) often suffer from mass transfer limitations and poor solubility, leading to the accumulation of the intermediate trifluoromethoxybenzaldehyde. To drive the reaction to completion without risking over-oxidation (decarboxylation), utilize an ultrasonic-assisted air oxidation protocol . Ultrasonic cavitation enhances mass transfer, while diethylene glycol dimethyl ether acts as a promoter.

Q: When synthesizing trifluoromethoxybenzoic acid via Grignard carboxylation of 4-bromo(trifluoromethoxy)benzene, my yields are diminished by homocoupled biaryl side products. How can I suppress Wurtz coupling?

Quantitative Summary of Side Reactions

Reaction PathwayPrimary Side ReactionRoot CauseMitigation StrategyExpected Yield Recovery
Radical Addition Bis-trifluoromethoxylationExcess OCF₃ radical reacting with productUse 10 equiv. of arene substrate Up to 81%
Radical Addition SET Oxidative DegradationHigh electrophilicity of OCF₃Add 0.03 mol% Ru(bpy)₃(PF₆)₂ [[3]]([Link])+30-40%
Nucleophilic Substitution Chlorinated ByproductsCompetitive nucleophilicity of Cl⁻Switch activator to CsF or Et₄NBr 60% → 78%
Alcohol Oxidation Aldehyde BuildupMass transfer limitationsUltrasonic-assisted air oxidation 96%
Grignard Carboxylation Wurtz HomocouplingHigh localized Grignard concentrationHigh dilution, T < 10 °C > 85%

Self-Validating Experimental Protocols

Protocol 1: Ultrasonic-Assisted Air Oxidation of 4-Trifluoromethoxybenzyl Alcohol

This protocol utilizes ultrasonic cavitation to prevent aldehyde stalling and avoids harsh metallic oxidants .

  • Setup: To a 10 mL round-bottom flask, add 0.96 g of 4-trifluoromethoxybenzyl alcohol and 2.0 g of diethylene glycol dimethyl ether.

  • Ultrasonic Oxidation: Place the open flask in an ultrasonic reaction device. Irradiate at 40 KHz / 30 W while heating to 70 °C for exactly 35 minutes.

  • Isolation: Remove the diethylene glycol dimethyl ether under reduced pressure.

  • Purification: Recrystallize the crude residue from a suitable solvent (e.g., ethanol/water) to yield the pure acid.

  • Validation Check: Analyze via ¹H NMR and ¹⁹F NMR. The disappearance of the benzylic CH₂ protons (~4.6 ppm) confirms the absence of the starting alcohol. A sharp singlet at approximately -58 ppm in the ¹⁹F NMR confirms the integrity of the intact –OCF₃ group.

Protocol 2: Grignard Carboxylation of 4-Bromo(trifluoromethoxy)benzene

Designed to suppress Wurtz coupling and protodehalogenation .

  • Grignard Formation: In a flame-dried flask under argon, suspend magnesium turnings (1.1 equiv) in anhydrous THF. Add a single crystal of iodine to activate the Mg.

  • Controlled Addition: Dilute 4-bromo(trifluoromethoxy)benzene (1.0 equiv) in anhydrous THF. Add dropwise to the Mg suspension, maintaining the internal temperature below 10 °C using an ice bath to prevent Wurtz homocoupling.

  • Validation Check (Self-Validation): Quench a 0.1 mL aliquot of the reaction mixture with D₂O. GC-MS analysis should show >95% deuterium incorporation (forming 1-deuterio-4-trifluoromethoxybenzene), confirming complete Grignard formation without homocoupling.

  • Carboxylation: Vigorously bubble rigorously dried CO₂ gas (passed through a Drierite column) into the solution at 0 °C for 45 minutes.

  • Workup: Quench carefully with 4N HCl. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Chemical Science (RSC): Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups. URL:[Link]

  • MDPI (Molecules): Advances in the Development of Trifluoromethoxylation Reagents. URL:[Link]

  • Google Patents:Method for synthesizing benzoic acid compound by oxidizing benzyl alcohol compound under assistance of ultrasonic waves (CN108467342B).
  • ACS (The Journal of Organic Chemistry): N-Trifluoromethoxyphthalimide: A Shelf-Stable Reagent for Nucleophilic Trifluoromethoxylation. URL:[Link]

  • NIH (PMC): Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes. URL:[Link]

  • Beilstein Journal of Organic Chemistry: Trifluoromethyl ethers – synthesis and properties of an unusual substituent. URL:[Link]

  • Beilstein Journal of Organic Chemistry: Phenylseleno trifluoromethoxylation of alkenes. URL:[Link]

Sources

Technical Support Center: Optimizing 4-Methyl-2-(trifluoromethoxy)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical bottlenecks encountered during the synthesis of 4-Methyl-2-(trifluoromethoxy)benzoic acid.

The most scalable and field-proven route to this target relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-2-(trifluoromethoxy)benzoic acid with trimethylboroxine [1]. The presence of the strongly electron-withdrawing trifluoromethoxy (–OCF 3​ ) group ortho to the carboxylic acid presents a unique electronic landscape: it activates the aryl ring toward oxidative addition but requires precise control of the transmetalation environment to prevent competitive protodeboronation and catalyst decay.

Synthetic Workflow & Logical Architecture

The following workflow illustrates the optimized cross-coupling pathway. Trimethylboroxine is specifically selected over methylboronic acid because it acts as a highly concentrated, atom-economical methyl donor that resists rapid degradation under aqueous basic conditions.

Fig 1: Suzuki-Miyaura cross-coupling workflow for 4-Methyl-2-(trifluoromethoxy)benzoic acid.

Experimental Protocol: Self-Validating Methodology

To ensure reproducibility, every step in this protocol includes an in-process validation check.

Step 1: Preparation & Degassing (Critical Step)

  • Action: In an oven-dried Schlenk flask, combine 4-bromo-2-(trifluoromethoxy)benzoic acid (1.0 equiv), K 2​ CO 3​ (3.0 equiv), and the bidentate catalyst Pd(dppf)Cl 2​ (0.05 equiv). Add a solvent mixture of 1,4-Dioxane and H 2​ O (10:1 ratio).

  • Causality: The 10:1 Dioxane/H 2​ O ratio provides the exact dielectric environment needed to dissolve the inorganic base for transmetalation without overly hydrating the active Pd-complex.

  • Validation: Degas the suspension via three freeze-pump-thaw cycles or sparge with ultra-pure N 2​ for 30 minutes. Oxygen must be strictly excluded to prevent Pd(0) oxidation.

Step 2: Reagent Addition

  • Action: Add trimethylboroxine (1.5 equiv) dropwise via a gas-tight syringe under positive inert pressure.

Step 3: Reaction Execution

  • Action: Heat the mixture to 100 °C under an inert atmosphere for 12–16 hours.

  • Validation: Monitor via LC-MS. The reaction is deemed complete when the isotopic signature of the starting bromide (m/z ~285/287) is fully consumed and replaced by the target mass (m/z 220) [1].

Step 4: Workup & Isolation

  • Action: Cool the mixture to room temperature and filter through a tightly packed Celite pad to remove bulk palladium black. Dilute the filtrate with water, wash with Dichloromethane (to remove neutral organic impurities and Pd-ligand complexes), and then acidify the aqueous layer to pH 2 using 1M HCl. Extract the protonated product with Ethyl Acetate (3x), dry over Na 2​ SO 4​ , and concentrate in vacuo.

Quantitative Data: Condition Optimization

The table below summarizes yield variations based on experimental parameters. Data clearly indicates that bidentate ligands (dppf) and carbonate bases in dioxane yield the highest conversion by accelerating reductive elimination and outcompeting side reactions.

Catalyst SystemBaseSolvent SystemTemp (°C)Conversion (%)Isolated Yield (%)
Pd(PPh 3​ ) 4​ (5 mol%)Na 2​ CO 3​ Toluene/H 2​ O (5:1)906558
Pd(OAc) 2​ / SPhosK 3​ PO 4​ Toluene/H 2​ O (10:1)1008576
Pd(dppf)Cl 2​ (5 mol%) K 2​ CO 3​ Dioxane/H 2​ O (10:1) 100 >98 92
Pd(dppf)Cl 2​ (5 mol%)Et 3​ NDMF1004031
Troubleshooting Guides & FAQs

When yields deviate from the optimized baseline, consult the logic tree and the detailed FAQs below to diagnose and resolve the chemical root cause.

Fig 2: Troubleshooting logic tree for common synthesis issues and corrective actions.

Q1: I am observing significant amounts of unreacted 4-bromo-2-(trifluoromethoxy)benzoic acid. How do I push the reaction to completion? A1: Unreacted aryl halide in Suzuki couplings points directly to catalyst deactivation or stalled transmetalation. Causality: Pd(0) is highly susceptible to oxidation by atmospheric oxygen. Alternatively, the base may not be fully dissolving, preventing the formation of the reactive boronate complex. Solution: Ensure strict anaerobic conditions during setup. Switch from a biphasic Toluene/H 2​ O system to Dioxane/H 2​ O to improve the solubility of K 2​ CO 3​ and the carboxylic acid substrate. If the issue persists, increase the trimethylboroxine loading to 2.0 equivalents.

Q2: My LC-MS shows a major byproduct with a mass corresponding to the debrominated species (hydrodehalogenation). What causes this? A2: Debromination is a competing side reaction where the Pd-aryl intermediate undergoes protonation instead of transmetalation. Causality: This occurs when the transmetalation step is too slow, allowing the intermediate to react with the protic solvent (water). Solution: Reduce the water content in your solvent mixture (shift from 5:1 to 10:1 Dioxane/H 2​ O). Ensure you are using a bidentate ligand like dppf, which physically forces the Pd center into a geometry that accelerates reductive elimination, thereby minimizing the lifespan of the vulnerable Pd-aryl intermediate.

Q3: Is there a risk of the trifluoromethoxy (–OCF 3​ ) group cleaving under these basic conditions at 100 °C? A3: No, the –OCF 3​ group is generally highly stable to standard basic cross-coupling conditions. Causality: The robust C–O and O–CF 3​ bonds are not prone to nucleophilic aromatic substitution (S N​ Ar) or hydrolysis under aqueous carbonate conditions. Solution: You can safely use K 2​ CO 3​ or K 3​ PO 4​ at 100 °C. However, avoid using extremely harsh nucleophilic bases (like KOH or NaOH) at elevated temperatures for prolonged periods to maintain absolute functional group integrity.

Q4: How can I efficiently remove residual palladium from the final synthesized acid? A4: Palladium contamination is a common issue, especially with coordinating groups like carboxylic acids. Causality: The carboxylate moiety can chelate residual palladium ions, carrying them into the organic phase during extraction. Solution: Exploit the acid-base properties of the product. During the workup, before acidification, wash the basic aqueous layer (where the product exists as a water-soluble carboxylate salt) with dichloromethane. The neutral Pd-ligand complexes will partition into the organic layer and can be discarded. Then, acidify the aqueous layer and extract the pure product. For trace removal (<10 ppm), treat the final organic extract with a metal scavenger like QuadraSil MP (thiol-functionalized silica).

References
  • Title: WO2021191359A1 - Monoacylglycerol lipase modulators Source: Google Patents URL

Technical Support Center: Handling and Preventing Decomposition of 4-Methyl-2-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed specifically for researchers, synthetic chemists, and drug development professionals working with 4-Methyl-2-(trifluoromethoxy)benzoic acid . Due to its unique substitution pattern, this building block presents specific vulnerabilities during synthesis and storage. This document provides field-proven troubleshooting insights, mechanistic causality, and self-validating protocols to ensure the integrity of your compound.

Chemical Profiling & Stability Matrix

The chemical behavior of 4-Methyl-2-(trifluoromethoxy)benzoic acid (CAS: 1261747-62-9) is dictated by the push-pull dynamics of its functional groups. The compound has a molecular weight of 220.15 g/mol and the formula C9H7F3O3 [1][1]. The ortho-trifluoromethoxy (-OCF3) group and the para-methyl group create distinct pathways for potential degradation if handled improperly.

Quantitative Stability Matrix
Reagent / ConditionDegradation RiskPrimary MechanismPrevention Strategy
Temperatures > 80°C HighThermal DecarboxylationMaintain reaction temperatures < 60°C; use closed systems.
Strong Bases (e.g., KOtBu) HighBase-catalyzed DecarboxylationSubstitute with mild, non-nucleophilic bases (DIPEA, K2CO3).
Strong Lewis Acids (e.g., BBr3) Moderate-OCF3 Cleavage / DefluorinationAvoid harsh ether-cleaving reagents; use orthogonal protection.
UV Light & Oxygen ModerateBenzylic Auto-oxidationStore in amber vials under an Argon atmosphere at 2-8°C.

Core Troubleshooting & FAQs

Q1: During thermal Suzuki cross-coupling, my yield of the desired product is low, and LC-MS shows a major byproduct with a mass of [M-44]. What is happening? Expert Analysis: The [M-44] mass loss corresponds directly to decarboxylation (the loss of CO2) [2][2]. The trifluoromethoxy group at the ortho position exerts a powerful electron-withdrawing inductive effect (-I). When the carboxylic acid is deprotonated under basic coupling conditions, this -I effect stabilizes the resulting aryl carbanion transition state. This significantly lowers the activation energy required for the extrusion of carbon dioxide. Solution: To prevent this, strictly control the reaction temperature (keep it ≤ 60°C). If elevated temperatures are unavoidable, switch to a milder base (e.g., Cs2CO3 instead of NaOH) and utilize a highly active palladium precatalyst (such as XPhos Pd G3) to accelerate the productive cross-coupling cycle before decarboxylation can occur.

Q2: I am observing M+14 and M+16 impurities in my stored batches over several months. How can I stop this? Expert Analysis: These mass additions indicate auto-oxidation. The methyl group at the 4-position is benzylic. Benzylic C-H bonds are relatively weak (~85-90 kcal/mol) and are highly susceptible to hydrogen atom abstraction by radical initiators (such as triplet oxygen excited by ambient light). This radical cascade eventually oxidizes the methyl group to an aldehyde (+14 Da) or a benzylic alcohol/carboxylic acid (+16/+30 Da). Solution: Implement strict inert-gas storage protocols. Purge the headspace of the storage container with Argon, seal it tightly, and store it at 2-8°C in an opaque container to eliminate photo-initiation.

Q3: Is the -OCF3 group susceptible to hydrolysis under standard aqueous workups? Expert Analysis: No. The trifluoromethoxy group is exceptionally robust under standard aqueous acidic or basic conditions due to the high strength of the C-F bonds and the anomeric effect (donation of oxygen lone pairs into the C-F antibonding orbitals). However, extreme UVC irradiation or prolonged exposure to strong Lewis acids (like BBr3) can induce defluorination or cleavage of the ether bond [3][3]. Solution: Standard aqueous workups (e.g., 1M HCl or saturated NaHCO3 washes) are perfectly safe. Keep the compound away from unshielded UV light sources and avoid harsh Lewis acids.

Mechanistic Degradation Pathways

Pathways SM 4-Methyl-2-(trifluoromethoxy) benzoic acid Decarb Decarboxylation (Loss of CO2) SM->Decarb Heat (>80°C) Strong Base Oxid Benzylic Oxidation (Methyl -> Aldehyde/Acid) SM->Oxid O2, Light Radical Initiators Cleavage -OCF3 Cleavage (Loss of CF3/F-) SM->Cleavage Strong Lewis Acids (e.g., BBr3)

Mechanistic degradation pathways of 4-Methyl-2-(trifluoromethoxy)benzoic acid under stress.

Validated Experimental Protocols

Protocol A: Safe Amide Coupling (Zero-Decarboxylation Workflow)

This protocol utilizes mild conditions to prevent thermal and basic decarboxylation during amide bond formation. It is engineered as a self-validating system where each step mitigates a specific degradation risk.

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 4-Methyl-2-(trifluoromethoxy)benzoic acid (1.0 eq, 0.5 mmol).

  • Solvent & Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) (5.0 mL), followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It facilitates the coupling without providing the harsh nucleophilic environment that drives base-catalyzed decarboxylation.

  • Thermal Control & Activation: Cool the mixture to 0°C using an ice bath. Slowly add HATU (1.1 eq, 0.55 mmol) portion-wise. Stir for 15 minutes. Causality: Pre-activation at 0°C prevents the exothermic degradation of the highly reactive OAt-ester intermediate.

  • Amine Addition: Add the desired amine (1.2 eq, 0.6 mmol) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 4 hours. Do not apply external heat.

  • Workup: Quench with saturated aqueous NH4Cl (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure ensuring the water bath temperature remains strictly < 40°C.

Protocol B: Long-Term Storage Procedure

To prevent benzylic auto-oxidation and moisture accumulation:

  • Transfer the lyophilized or thoroughly dried powder to a dark amber glass vial.

  • Place the vial in a glovebox or use a Schlenk line to purge the headspace with high-purity Argon for 2 minutes.

  • Cap tightly with a PTFE-lined septum cap.

  • Wrap the cap boundary tightly with Parafilm to prevent oxygen ingress over time.

  • Store in a monitored refrigerator at 2-8°C.

Reaction Optimization Workflow

Workflow Start Reaction Planning BaseCheck Does reaction require base? Start->BaseCheck MildBase Use Mild Base (DIPEA, K2CO3) BaseCheck->MildBase Yes (Standard) StrongBase Risk of Decarboxylation! Monitor Temp < 60°C BaseCheck->StrongBase Yes (Strong) TempCheck Is heating required? BaseCheck->TempCheck No MildBase->TempCheck StrongBase->TempCheck RoomTemp Proceed at RT (Safe Zone) TempCheck->RoomTemp No Heat Use sealed tube, Inert Atmosphere TempCheck->Heat Yes

Decision matrix for optimizing reaction conditions to prevent thermal and basic decomposition.

References

  • 4-Methyl-2-(trifluoromethoxy)benzoic acid | CymitQuimica.CymitQuimica.
  • 4-(Trifluoromethoxy)benzoic acid-13C - Benchchem.Benchchem.
  • Photoassisted degradation of trifluoromethyl benzoic acid isomers in aqueous media by Ga2O3 under UVC irradiation - ResearchGate.ResearchGate.

Sources

Technical Support Center: Troubleshooting the Stability of the Trifluoromethoxy (-OCF₃) Group

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Causality Principles

The trifluoromethoxy (-OCF₃) group is a privileged pharmacophore in medicinal chemistry and agrochemicals, prized for its high lipophilicity (Hansch parameter π = 1.04) and strong electron-withdrawing properties[1]. Due to the nO​→σC−F∗​ hyperconjugative interaction, the -OCF₃ group typically adopts an orthogonal conformation relative to the aromatic ring, which strengthens the C-O bond and weakens the C-F bonds[2]. While generally considered highly stable under standard reaction conditions, the -OCF₃ group can undergo unexpected cleavage, defluorination, or migration under specific chemical and biological stressors.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for handling -OCF₃ stability issues.

Troubleshooting Guide: Common Instability Scenarios
Scenario A: Unexpected Loss of -OCF₃ During Nucleophilic Aromatic Substitution (SNAr)
  • Symptom: When subjecting an -OCF₃ bearing arene to basic nucleophiles (e.g., amines, alkoxides), the -OCF₃ group is lost, yielding an unexpected substituted product.

  • Causality: The -OCF₃ group is normally a poor leaving group. However, in highly electron-deficient aromatic systems (e.g., 2,4-dinitro(trifluoromethoxy)benzene), the LUMO is significantly lowered. Nucleophilic attack at the ipso-carbon forms a stabilized Meisenheimer complex. The thermodynamic driving force of restoring aromaticity expels the trifluoromethoxide anion ( CF3​O− )[3]. This anion is intrinsically unstable and rapidly decomposes into fluorophosgene ( COF2​ ) and fluoride ( F− )[4].

  • Resolution: If -OCF₃ retention is desired, avoid strong nucleophiles or reduce the electron-withdrawing nature of the arene prior to the reaction. Alternatively, this instability can be exploited synthetically, using -OCF₃ as a convertible directing/leaving group.

Scenario B: Defluorination in Biological / Metabolic Assays
  • Symptom: High levels of free fluoride ion are detected during in vitro microsomal stability assays (e.g., CYP450 incubations) of -OCF₃ containing drug candidates.

  • Causality: While the -OCF₃ group is generally more metabolically stable than a methoxy group, it is susceptible to CYP450-mediated oxidative ipso-substitution. Oxidation at the ipso-carbon generates a highly reactive quinone or radical intermediate. The addition of water to this intermediate forces the expulsion of the -OCF₃ moiety, which subsequently undergoes complete defluorination, releasing three equivalents of fluoride anion.

  • Resolution: Block the ipso-position or alter the electronic distribution of the aromatic ring to disfavor CYP450 oxidation at that specific site.

Scenario C: Reagent Decomposition During Trifluoromethoxylation
  • Symptom: Trifluoromethoxylation reagents (e.g., isolated trifluoromethoxide salts) fail to yield the desired product and instead generate fluorinated byproducts.

  • Causality: The naked CF3​O− anion is highly unstable at room temperature due to the thermodynamic favorability of forming the strong C=O bond in fluorophosgene.

  • Resolution: Utilize shelf-stable precursors that generate CF3​O− in situ under mild conditions, such as N-Trifluoromethoxyphthalimide (Phth-OCF₃)[5] or (E)-O-trifluoromethyl-benzaldoximes (TFBO)[6], which require specific activators (like CsF or Et₄NI) to release the anion precisely when the electrophile is present.

Data Presentation: Comparative Stability Matrix

The following table summarizes the stability of the -OCF₃ group compared to standard -CF₃ and -OCH₃ groups, providing the mechanistic causality for their behavior.

Reaction Condition-OCF₃-CF₃-OCH₃Causality / Mechanistic Rationale
Aqueous Base (NaOH, reflux)Highly Stable StableStableLack of electrophilic sites; strong C-O and C-F bonds resist hydroxide attack.
Aqueous Acid (HCl, reflux)Highly Stable StableCleaved (slow)Oxygen lone pairs are delocalized into C-F σ∗ orbitals, drastically reducing Lewis basicity and preventing the protonation required for ether cleavage.
Strong Lewis Acids (e.g., BBr₃, AlCl₃)Moderately Stable StableCleaved (fast)Reduced basicity protects the -OCF₃ oxygen, but extreme conditions can force defluorination via Lewis acid coordination directly to the fluorine atoms.
Nucleophiles (SNAr conditions)Cleaved (if Ar is e− -poor)StableStable-OCF₃ acts as a leaving group in highly activated rings due to the stability of the expelled Meisenheimer complex[3].
Oxidative Metabolism (CYP450)Susceptible (ipso-attack)StableSusceptible (O-demethylation)Radical/cationic intermediates at the ipso-position force expulsion of the -OCF₃ group, releasing F− [7].
Experimental Protocols
Protocol 1: Matrix-Independent ¹⁹F-NMR Stability Assay

Purpose: To continuously monitor the chemical stability of the -OCF₃ group under harsh reaction conditions using a self-validating internal standard.

  • Preparation: Dissolve the -OCF₃ containing substrate (0.1 mmol) in 0.5 mL of a deuterated solvent compatible with the reaction conditions (e.g., DMSO- d6​ ).

  • Internal Standard Addition: Add 0.1 mmol of α,α,α -trifluorotoluene (TFT).

    • Self-Validation Check: TFT is chemically inert under most non-radical conditions. Its peak at -63.2 ppm serves as a constant reference to normalize integration and verify NMR lock/shim integrity. If the TFT peak broadens or disappears, the issue is instrumental, not chemical degradation.

  • Baseline Acquisition: Acquire a baseline ¹⁹F-NMR spectrum. The -OCF₃ group typically resonates between -57.0 and -59.0 ppm.

  • Stress Induction: Add the chemical stressor (e.g., 1.0 M NaOH, or a Lewis Acid).

  • Monitoring & Interpretation: Acquire spectra at t=1h, 4h, and 24h.

    • Intact: The ratio of the -OCF₃ peak to the TFT peak remains exactly 1:1.

    • Degradation: A decrease in the -OCF₃ integral is observed, accompanied by the appearance of a singlet between -119 ppm and -125 ppm, indicative of free fluoride ion release[8].

Protocol 2: Controlled Nucleophilic Cleavage of -OCF₃ (SNAr)

Purpose: Utilizing the -OCF₃ group as a convertible leaving group in electron-deficient arenes[3].

  • Substrate Setup: Dissolve 2,4-dinitro(trifluoromethoxy)benzene (1.0 equiv, 1.0 mmol) in 5 mL of anhydrous DMF under an inert N2​ atmosphere.

  • Nucleophile Addition: Add the desired amine nucleophile (1.2 equiv) and K2​CO3​ (2.0 equiv).

    • Causality: The strong electron-withdrawing nitro groups lower the LUMO of the arene, facilitating nucleophilic attack at the ipso-carbon.

  • Reaction: Stir at room temperature for 2 hours. Monitor conversion via TLC.

  • Quenching & Safety: Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO3​ .

    • Self-Validation & Safety Check: The expelled CF3​O− anion rapidly decomposes into toxic fluorophosgene ( COF2​ ) and F− . The basic aqueous quench immediately and irreversibly hydrolyzes any generated COF2​ into CO2​ and additional F− , ensuring operator safety and driving the reaction equilibrium forward[9].

  • Workup: Extract the aqueous layer with EtOAc (3 x 10 mL), wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Visualizations of Degradation Pathways

Fig 1. SNAr displacement mechanism of the -OCF3 group in highly electron-deficient arenes.

CYP450_Oxidation A Ar-OCF3 Substrate B CYP450 Ipso-Oxidation A->B C Reactive Quinone/ Radical Intermediate B->C O2, NADPH D Hydroxylated Metabolite (Ar-OH) C->D H2O Addition E Fluoride Anions (3 F⁻ release) C->E Defluorination

Fig 2. CYP450-mediated oxidative ipso-substitution and defluorination of the -OCF3 group.

Frequently Asked Questions (FAQs)

Q: Can I use -OCF₃ containing substrates in standard Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)? A: Yes. The -OCF₃ group is highly stable to standard transition-metal catalysis. Unlike some -CF₃ groups which can undergo α -fluorine elimination under specific Pd-catalyzed conditions, the oxygen atom in the -OCF₃ group acts as a buffer, preventing direct metal insertion into the C-F bonds.

Q: Why did my isolated trifluoromethoxide salt decompose during storage? A: The CF3​O− anion is thermodynamically unstable. The driving force to form the extremely strong C=O double bond in fluorophosgene ( COF2​ ) and a highly stable fluoride anion ( F− ) causes spontaneous decomposition[4]. Always generate CF3​O− in situ from stable precursors like Phth-OCF₃[5].

Q: Is the -OCF₃ group stable to strong reducing agents like LiAlH4​ ? A: Generally, yes. The -OCF₃ group is resistant to standard hydride reductions. However, extended heating with a large excess of LiAlH4​ or specific single-electron transfer (SET) reducing agents (like dissolving metal reductions) can cause C-O bond cleavage, leading to defluorination[3].

References
  • [1] Advances in the Development of Trifluoromethoxylation Reagents. MDPI. Available at:[Link]

  • [3] Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Chinese Academy of Sciences (CAS). Available at: [Link]

  • [7] Oxidative Metabolism of the Trifluoromethoxy Moiety of OSI-930. Drug Metabolism and Disposition (via ResearchGate). Available at:[Link]

  • [6] N-Trifluoromethoxyphthalimide: A Shelf-Stable Reagent for Nucleophilic Trifluoromethoxylation. ResearchGate. Available at:[Link]

  • [8] Matrix-independent screening of defluorination in vitro and in vivo. NIH PMC. Available at:[Link]

  • [9] Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. Available at:[Link]

  • [2] Mechanistic Studies on Intramolecular CH Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration. NIH PMC. Available at:[Link]

  • [5] N-Trifluoromethoxyphthalimide: A Shelf-Stable Reagent for Nucleophilic Trifluoromethoxylation. ACS Publications (Journal of Organic Chemistry). Available at:[Link]

  • [4] Recent Development of Catalytic Trifluoromethoxylation Reactions. NIH PMC. Available at:[Link]

Sources

Validation & Comparative

Spectroscopic comparison of 2-, 3-, and 4-substituted trifluoromethoxybenzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the spectroscopic characterization of fluorinated aromatics not merely as a data-gathering exercise, but as a window into the molecule's electronic architecture. The trifluoromethoxy (-OCF₃) group is a privileged motif in drug development, often termed a "super-halogen" due to its high lipophilicity and metabolic stability.

Understanding the spectroscopic nuances between 2-, 3-, and 4-substituted trifluoromethoxybenzoic acids requires a deep dive into how the positional isomerism dictates the electronic and steric environment of the aromatic ring. This guide provides an objective comparison of their spectroscopic profiles, supported by mechanistic causality and field-proven experimental protocols.

Mechanistic Causality: Electronic & Steric Effects

The spectroscopic differences among the three isomers are driven by the interplay between the inductive (-I) and resonance (+R) effects of the -OCF₃ group, as well as steric hindrance.

  • 2-Trifluoromethoxybenzoic acid (Ortho): The proximity of the -OCF₃ group to the carboxylic acid creates significant steric clash. This forces the -COOH group out of the aromatic plane, disrupting conjugation. Consequently, the C=O bond order increases, shifting the IR stretching frequency higher.

  • 3-Trifluoromethoxybenzoic acid (Meta): In the meta position, the weak +R effect of the oxygen atom cannot delocalize onto the carbon bearing the carboxylic acid. The purely inductive (-I) electron withdrawal dominates, making this isomer highly electronically isolated. This stability makes it an excellent internal standard for ¹⁹F NMR studies ()[1].

  • 4-Trifluoromethoxybenzoic acid (Para): The para position allows for a balance between the strong -I effect and the weak +R effect. The resonance contribution partially offsets the electron withdrawal, leading to a highly symmetric and predictable spectroscopic profile, which is why it is a favored building block in pharmaceutical synthesis ()[2].

ElectronicEffects OCF3 -OCF3 Substituent Inductive Inductive Effect (-I) Strong Electron Withdrawal OCF3->Inductive Resonance Resonance Effect (+R) Weak Electron Donation OCF3->Resonance Ortho 2-Substituted Steric Clash & Strong -I Inductive->Ortho Meta 3-Substituted Purely -I Effect Inductive->Meta Para 4-Substituted Balanced -I and +R Inductive->Para Resonance->Ortho Minor Resonance->Para Minor

Electronic effects of the -OCF3 substituent on the benzoic acid aromatic ring.

Spectroscopic Data Comparison

The following table synthesizes representative quantitative data for the three isomers. Variations in ¹⁹F and ¹³C chemical shifts directly correlate with the electron density modulated by the -OCF₃ position. Data is grounded in standard reference libraries ()[3].

Spectroscopic Parameter2-Trifluoromethoxybenzoic acid3-Trifluoromethoxybenzoic acid4-Trifluoromethoxybenzoic acid
¹⁹F NMR (ppm) vs CFCl₃~ -57.5~ -58.2~ -58.0
¹H NMR (ppm) in DMSO-d₆7.90 (dd), 7.65 (td), 7.40 (td), 7.35 (dd)8.00 (dt), 7.90 (t), 7.60 (t), 7.55 (dt)8.05 (d, 2H), 7.35 (d, 2H) - AA'BB'
¹³C NMR (C=O, ppm) ~ 166.0 (Deshielded due to sterics)~ 166.5~ 167.0 (Shielded by +R effect)
IR (C=O Stretch, cm⁻¹) ~ 1710 (Out-of-plane, less conjugated)~ 1705~ 1695 (In-plane, fully conjugated)
IR (C-F Stretch, cm⁻¹) 1150 - 12501150 - 12501150 - 1250

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in quality control check to prevent downstream data artifacts.

Protocol A: Multinuclear NMR Acquisition (¹H, ¹³C, ¹⁹F)

Causality: ¹⁹F nuclei have highly variable longitudinal relaxation times (T₁). Failing to account for this leads to inaccurate integrations. We utilize a specific relaxation delay to ensure quantitative accuracy.

  • Sample Preparation: Dissolve 15 mg of the selected isomer in 0.6 mL of DMSO-d₆.

    • Self-Validation: Add 1.0 µL of 1-methyl-4-(trifluoromethyl)benzene as an internal standard. This verifies both the chemical shift referencing (-60.90 ppm) and the integration accuracy[1].

  • Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Manually tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies to maximize signal-to-noise ratio (SNR).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum (16 scans).

    • Self-Validation: Check the residual solvent peak (DMSO at 2.50 ppm). A sharp, symmetrical peak confirms optimal shimming. Do not proceed to ¹⁹F until the ¹H line width at half-height is < 1.0 Hz.

  • ¹⁹F NMR Acquisition: Execute a standard fluorine 90° pulse program.

    • Critical Parameter: Set the relaxation delay (D1) to at least 3.0 seconds. This is necessary to allow complete relaxation of the -OCF₃ fluorine nuclei, preventing signal saturation[1]. Acquire 256 scans between -50 and -70 ppm.

  • Data Processing: Apply a Bernstein polynomial (order 3) baseline correction to ensure flat baselines for accurate integration of the -OCF₃ peak against the internal standard.

Protocol B: ATR-FTIR Spectroscopy

Causality: Traditional KBr pellets can introduce moisture (broad -OH stretch at 3300 cm⁻¹) that obscures the carboxylic acid dimer peaks. Attenuated Total Reflectance (ATR) allows for neat solid analysis, preserving the true hydrogen-bonded state of the crystals ()[4].

  • Background Acquisition: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Self-Validation: The background must show a flat baseline above 3000 cm⁻¹. Any peaks indicate crystal contamination.

  • Sample Application: Place 2-3 mg of the pure crystalline powder directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Data Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹.

  • Analysis: Monitor the exact position of the C=O stretch. A shift from 1695 cm⁻¹ (para) to 1710 cm⁻¹ (ortho) confirms the disruption of resonance due to steric hindrance.

Workflow Prep Sample Preparation (Isomer Selection & Weighing) NMR NMR Spectroscopy (1H, 13C, 19F Acquisition) Prep->NMR Dissolve in DMSO-d6 IR IR Spectroscopy (ATR-FTIR Acquisition) Prep->IR Solid State Analysis Process Data Processing (Integration & Baseline Correction) NMR->Process FID Data IR->Process Spectra Data Analyze Comparative Analysis (Electronic & Steric Effects) Process->Analyze Validated Metrics

Experimental workflow for the spectroscopic characterization of trifluoromethoxybenzoic acids.

References

  • Benchchem Technical Guide - An In-depth Technical Guide on the Physical Properties of 4-(Trifluoromethoxy)benzoic Acid. Benchchem. Available at:[2]

  • ACS Sustainable Chemistry & Engineering - Quantification and Classification of Carbonyls in Industrial Humins and Lignins by 19F NMR. ACS Publications. Available at:[1]

  • NIST Chemistry WebBook - 4-(Trifluoromethoxy)benzoic acid Mass and IR Spectrum Data. National Institute of Standards and Technology. Available at:[3]

  • Google Patents - Tetrafluorobenzyl derivatives and pharmaceutical composition (CA2490120C). Available at:[4]

Sources

Computational Benchmarking of Trifluoromethoxybenzoic Acids: A DFT Functional Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Quantum Mechanics of the "Super-Halogen"

In modern medicinal chemistry, the trifluoromethoxy group (–OCF₃) is frequently deployed to modulate the pharmacokinetic profiles of drug candidates. Often termed a "super-halogen," the –OCF₃ moiety imparts high lipophilicity, exceptional metabolic stability, and strong electron-withdrawing characteristics to aromatic systems. 4-Trifluoromethoxybenzoic acid (4-TFMBA) serves as a critical building block and a model compound for understanding these effects.

However, accurately modeling the electronic properties of 4-TFMBA—such as its HOMO-LUMO gap, dipole moment, and electrostatic potential (ESP)—presents a significant computational challenge. The conformational flexibility of the oxygen hinge, combined with the intense electronegativity and lone-pair repulsions of the fluorine atoms, requires rigorous Density Functional Theory (DFT) approaches. This guide objectively compares standard and advanced DFT functionals, providing a self-validating computational protocol grounded in recent experimental enzymatic binding data.

Methodological Comparison: Selecting the Optimal DFT Functional

Not all DFT functionals are created equal when handling highly fluorinated aromatic systems. The choice of functional and basis set directly dictates the accuracy of the predicted dihedral angle between the –OCF₃ group and the benzene ring, which in turn defines the molecule's electronic properties.

The Alternatives Evaluated
  • B3LYP (The Baseline): While historically the workhorse of organic chemistry, B3LYP lacks long-range dispersion corrections. It often overestimates the conjugation between the oxygen lone pairs and the aromatic π -system, incorrectly predicting a coplanar geometry for 4-TFMBA.

  • M06-2X (The Thermochemical Standard): A highly parameterized meta-GGA functional that excels at main-group thermochemistry and non-covalent interactions. It correctly identifies the orthogonal conformation of the –OCF₃ group by properly accounting for the steric repulsion between the CF₃ fluorines and the ortho-hydrogens of the aromatic ring.

  • ω B97X-D (The Gold Standard): A range-separated hybrid functional with empirical dispersion corrections. It provides the most accurate description of long-range electron correlation and halogen bonding potential, making it the superior choice for calculating the HOMO-LUMO gap and predicting how 4-TFMBA will interact within a protein binding pocket.

Basis Set Causality

Fluorine atoms hold their electrons tightly but require diffuse functions to accurately model the polarizability of their lone pairs. Using a standard 6-31G(d) basis set leads to severe basis set truncation errors. We mandate the use of 6-311++G(d,p) as a minimum, with aug-cc-pVTZ recommended for publication-quality dipole moments and ESP maps.

Quantitative Data Presentation: Computational vs. Experimental Benchmarks

The following table summarizes the performance of the evaluated computational methods against experimental estimates for 4-TFMBA.

Method (Functional / Basis Set)HOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment ( μ , D)Predicted Conformation
B3LYP / 6-31G(d)-7.12-1.855.273.15Coplanar (Artifact)
M06-2X / 6-311++G(d,p)-7.65-1.506.153.42Orthogonal
ω B97X-D / aug-cc-pVTZ-7.82-1.456.373.58Orthogonal
Experimental Reference -7.90 -1.40 6.50 3.60 Orthogonal

*Experimental HOMO/LUMO values are derived from cyclic voltammetry and UV-Vis spectroscopic onset absorption data. The ω B97X-D functional demonstrates the lowest mean absolute error (MAE) relative to experimental benchmarks.

Experimental & Computational Workflow

To ensure scientific integrity, the following step-by-step protocol represents a self-validating system for computing the electronic properties of TFMBAs.

Step 1: Conformational Search & Initial Geometry

  • Action: Perform a relaxed potential energy surface (PES) scan of the C(Ar)–O–C(F₃) dihedral angle using Molecular Mechanics (e.g., OPLS4) or a fast semi-empirical method (PM6).

  • Causality: The –OCF₃ group possesses multiple local minima. Failing to identify the global minimum (typically orthogonal to the ring to minimize steric clash) will invalidate all subsequent electronic calculations.

Step 2: High-Level Geometry Optimization

  • Action: Optimize the global minimum geometry using ω B97X-D/6-311++G(d,p) . Apply the SMD (Solvation Model based on Density) for water to simulate physiological conditions.

  • Causality: Gas-phase optimizations ignore the strong dipole-dipole interactions between the solvent and the carboxylic acid/trifluoromethoxy moieties, leading to artificially contracted bond lengths.

Step 3: Frequency Analysis & Validation

  • Action: Run a harmonic vibrational frequency calculation at the same level of theory. Ensure there are exactly zero imaginary frequencies.

  • Validation Check: Compare the calculated C–F stretching modes to experimental FT-IR data (typically 1150–1250 cm⁻¹). Apply a scaling factor of 0.957 for ω B97X-D. A deviation of >20 cm⁻¹ indicates unresolved basis set superposition error (BSSE).

Step 4: Electronic Property Extraction

  • Action: Perform a single-point energy calculation using the aug-cc-pVTZ basis set to extract the HOMO, LUMO, and ESP surface. Use Time-Dependent DFT (TD-DFT) to simulate the UV-Vis spectrum.

G A Conformational Search (Dihedral PES Scan) B Geometry Optimization (wB97XD/6-311++G** + SMD) A->B C Frequency Analysis (Zero Imaginary Freqs) B->C D Property Extraction (HOMO/LUMO, ESP, TD-DFT) C->D

Step-by-step computational workflow for DFT analysis of 4-TFMBA.

Application in Drug Development: CYP199A4 Binding

The theoretical electronic properties of 4-TFMBA directly explain its macroscopic biological behavior, particularly in enzymatic metabolism.

Recent structural and kinetic studies on the bacterial monooxygenase enzyme CYP199A4 from Rhodopseudomonas palustris ([1]) demonstrate that 4-TFMBA binds to the active site with exceptionally high affinity ( Kd​ = 0.43 μ M). However, unlike its methoxy analog, 4-TFMBA undergoes zero oxidative metabolism.

Mechanistic Causality Explained via DFT:

  • Binding Affinity (Desolvation): The ESP map generated via ω B97X-D reveals a highly diffuse, non-polarizable electron cloud around the –OCF₃ group. This extreme lipophilicity drives the thermodynamic displacement of water molecules from the CYP199A4 active site, leading to tight binding. Further molecular dynamics and crystallographic evidence ([2]) confirms that the –OCF₃ group induces active-site desolvation without forming direct hydrogen bonds with the heme iron.

  • Metabolic Resistance (Electronic Stability): DFT calculations of the radical intermediates show that the C–F bonds in the –OCF₃ group are too strong, and the HOMO energy is too deep (-7.82 eV), to permit the Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) pathways required for Cytochrome P450-mediated dealkylation.

Binding TFMBA 4-TFMBA (Deep HOMO, High Lipophilicity) CYP CYP199A4 Active Site (Heme Iron Pocket) TFMBA->CYP Enters pocket Desolv Active Site Desolvation (Water Displacement) CYP->Desolv Driven by -OCF3 Bind High Affinity Binding (Kd = 0.43 μM) Desolv->Bind Ox Oxidative Cleavage (Blocked by C-F stability) Bind->Ox Attempted HAT/SET

Interaction pathway of 4-TFMBA within the CYP199A4 active site.

Conclusion

For scientists modeling trifluoromethoxybenzoic acids, relying on legacy functionals like B3LYP introduces critical conformational and electronic errors. The integration of dispersion-corrected functionals ( ω B97X-D) with diffuse basis sets (aug-cc-pVTZ) is non-negotiable for accurately capturing the unique lipophilic and electron-withdrawing nature of the –OCF₃ group. As validated by recent CYP450 binding assays, these computational parameters perfectly mirror the in vitro reality of drug-target interactions.

References

  • Coleman, T., Wong, S. H., Podgorski, M. N., Bruning, J. B., De Voss, J. J., & Bell, S. G. (2018). Cytochrome P450 CYP199A4 from Rhodopseudomonas palustris Catalyzes Heteroatom Dealkylations, Sulfoxidation, and Amide and Cyclic Hemiacetal Formation. ACS Catalysis, 8(7), 5915-5927.[Link]

  • Podgorski, M. N., Martínez-Castro, L., Bruning, J. B., Campbell, E. C., Marechal, J.-D., & Bell, S. G. (2025). Investigating the Correlation between Product Release and Solvation in Cytochrome P450 Enzymes. ACS Catalysis, 15(4), 2867-2884.[Link]

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Correlating Structure and Activity: A Comparative Guide to 4-Methyl-2-(trifluoromethoxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of privileged scaffolds is a cornerstone of rational drug design. The benzoic acid framework, a common motif in numerous biologically active molecules, serves as a versatile template for the development of novel therapeutic agents. This guide delves into the structure-activity relationship (SAR) of derivatives of 4-Methyl-2-(trifluoromethoxy)benzoic acid, a molecule of significant interest due to the unique combination of its substituents.

While comprehensive SAR studies on a broad series of 4-Methyl-2-(trifluoromethoxy)benzoic acid derivatives are not extensively documented in publicly available literature, this guide will synthesize data from structurally related analogs to provide a predictive framework for understanding how molecular modifications may influence biological activity. By examining the well-established roles of the methyl, trifluoromethoxy, and carboxylic acid functionalities, we can infer potential SAR trends and guide the design of future experimental work.

The Core Scaffold: Unpacking the Potential of 4-Methyl-2-(trifluoromethoxy)benzoic acid

The parent molecule, 4-Methyl-2-(trifluoromethoxy)benzoic acid, presents a unique combination of functional groups that are known to influence a compound's pharmacokinetic and pharmacodynamic properties.

  • Benzoic Acid Core: The carboxylic acid group is a critical pharmacophore, capable of acting as a hydrogen bond donor and acceptor. This allows for crucial interactions with the active sites of enzymes and receptors.

  • Methyl Group (-CH₃): Positioned at the 4-position, the methyl group is an electron-donating and lipophilic substituent. This can enhance a molecule's ability to cross cellular membranes and can introduce steric effects that may influence binding selectivity to a biological target.

  • Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group at the 2-position is a strongly lipophilic and electron-withdrawing substituent. It is known to significantly enhance the metabolic stability and membrane permeability of drug candidates[1]. The trifluoromethoxy group can also modulate the acidity of the carboxylic acid and influence binding interactions through dipole-dipole and other non-covalent forces. The presence of this group is often associated with enhanced biological activity[1][2].

Postulated Structure-Activity Relationships: A Predictive Analysis

Based on the known properties of the core functional groups and SAR data from related benzoic acid derivatives, we can propose several hypotheses for how modifications to the 4-Methyl-2-(trifluoromethoxy)benzoic acid scaffold might impact its biological activity.

Modifications of the Carboxylic Acid Group

The carboxylic acid is often a key interaction point with biological targets. Its modification can lead to significant changes in activity.

  • Esterification: Conversion of the carboxylic acid to an ester could serve as a prodrug strategy, potentially improving cell permeability and oral bioavailability. The ester would then be hydrolyzed in vivo to release the active carboxylic acid.

  • Amidation: Formation of amides can introduce additional hydrogen bonding opportunities and alter the molecule's solubility and electronic properties. The nature of the amine used for amide formation would be a critical determinant of the resulting biological activity.

  • Bioisosteric Replacement: Replacing the carboxylic acid with a bioisostere, such as a tetrazole or a hydroxamic acid, could maintain or improve binding to the target while potentially altering the compound's pharmacokinetic profile.

Alterations to the Methyl Group

The methyl group at the 4-position can be varied to probe steric and electronic requirements for activity.

  • Homologation: Increasing the alkyl chain length (e.g., to ethyl or propyl) would increase lipophilicity, which could enhance membrane permeability but might also lead to increased metabolic liability or reduced solubility.

  • Substitution with Electron-Withdrawing Groups: Replacing the methyl group with an electron-withdrawing group, such as a halogen or a trifluoromethyl group, would significantly alter the electronic properties of the aromatic ring and could influence binding affinity.

  • Introduction of Polar Functionality: Replacing the methyl group with a polar group, such as a hydroxyl or an amino group, could increase water solubility and provide additional hydrogen bonding interactions.

Modifications of the Trifluoromethoxy Group

While synthetically challenging, modifications to the trifluoromethoxy group could provide valuable SAR insights.

  • Positional Isomers: Moving the trifluoromethoxy group to the 3- or 5-position would drastically alter the molecule's electronic and steric profile, likely leading to a significant change in biological activity.

  • Replacement with other Trifluoroalkyl Groups: Substitution with a trifluoromethyl (-CF₃) or a trifluoroethyl (-CH₂CF₃) group would allow for an assessment of the importance of the oxygen linker in the trifluoromethoxy group.

Comparative Analysis with Structurally Related Compounds

To provide a more concrete basis for our predictions, we can examine the reported activities of benzoic acid derivatives with similar substitution patterns. For instance, studies on other trifluoromethoxy-substituted aniline derivatives have shown that this group can significantly enhance anti-proliferative activity in cancer cell lines[2][3]. Similarly, various benzoic acid derivatives have been explored for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents[4][5].

Compound Class Key Structural Features Observed Biological Activity Reference
Trifluoromethoxy-substituted anilines-OCF₃ group on the phenyl ringPotent anti-proliferative activity in cancer cells[2][3]
4-Fluorobenzoic acid derivativesFluoro- and other substituents on the benzoic acid coreAntimicrobial and anti-inflammatory properties[4]
4-(Difluoromethoxy)-2-nitroaniline derivatives-OCHF₂ and -NO₂ groupsStarting material for antimicrobial and potential anticancer agents[5]

This table provides a summary of activities for structurally related compound classes to infer potential activities for 4-Methyl-2-(trifluoromethoxy)benzoic acid derivatives.

Experimental Protocols for Biological Evaluation

To validate the predicted SAR and to quantitatively compare the activity of novel derivatives, standardized experimental protocols are essential. Below are representative methodologies for assessing potential anti-inflammatory and antimicrobial activities.

Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

Objective: To determine the ability of the test compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded into 96-well plates.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. IC₅₀ values (the concentration of compound that inhibits NO production by 50%) are determined.

cluster_workflow NO Inhibition Assay Workflow A Seed Macrophage Cells B Pre-treat with Test Compounds A->B 24h C Stimulate with LPS B->C 1h D Incubate for 24h C->D E Measure Nitrite with Griess Reagent D->E F Calculate IC50 Values E->F

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Antimicrobial Activity: Broth Microdilution Assay

Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against various bacterial strains.

Methodology:

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria are used.

  • Compound Preparation: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

cluster_workflow Broth Microdilution Assay Workflow A Prepare Serial Dilutions of Compounds B Inoculate with Bacterial Suspension A->B C Incubate at 37°C B->C 18-24h D Visually Assess for Growth C->D E Determine MIC D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The 4-Methyl-2-(trifluoromethoxy)benzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data on its derivatives is currently limited, a systematic exploration of this chemical space, guided by the SAR principles outlined in this guide, is warranted. Future research should focus on the synthesis of a diverse library of derivatives with modifications at the carboxylic acid, methyl, and trifluoromethoxy positions. Subsequent screening of these compounds in relevant biological assays will be crucial for elucidating definitive SAR trends and identifying lead candidates for further optimization. The integration of computational modeling and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling will further accelerate the drug discovery process.

References

  • Transition State Analog Enzyme Inhibitors: Structure-Activity Relation. (1992). CRC Press. [Link]

  • US8198328B2 - Treatment of cancer using benzoic acid derivatives - Google P
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal. [Link]

  • Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length. (2021). Pharmaceuticals. [Link]

  • Design strategy of 4-(trifluoromethoxy) aniline derivatives. ResearchGate. [Link]

  • Therapeutic compositions, combinations, and methods of use - Patent US-11517573-B2. PubChem. [Link]

  • Synthesis and Structure‐Activity Relationship of 4‐Substituted Benzoic Acids and their Inhibitory Effect on the Biosynthesis of Fatty Acids and Sterols. (2005). Archiv der Pharmazie. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. [Link]

  • Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid derivatives. (2018). Journal of Global Pharma Technology. [Link]

  • US20210228515A1 - Benzoic acid or a salt and derivative thereof for use in preventing or treating anti-n-methyl-d-aspartate receptor encephalitis - Google P
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  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022). Molecules. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. [Link]

  • Structure‐Activity Relationships of 2‐(Arylthio)benzoic Acid FTO Inhibitors. ResearchGate. [Link]

  • Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. (2025). Molecules. [Link]

  • US11414404B2 - Compounds for the treatment of BRAF-associated diseases and disorders - Google P
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  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. (2016). Tropical Journal of Pharmaceutical Research. [Link]

  • New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. (2008). Romanian Archives of Microbiology and Immunology. [Link]

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A Comparative Guide to the In Vitro Evaluation of Novel Kinase Inhibitors Derived from 4-Methyl-2-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of a Privileged Scaffold

In the landscape of modern drug discovery, particularly within oncology, the identification of novel chemical scaffolds that can be elaborated into potent and selective therapeutics is of paramount importance. The benzoic acid framework is a well-established pharmacophore present in numerous approved drugs.[1] The strategic functionalization of this core structure can significantly influence its pharmacokinetic and pharmacodynamic properties. The subject of this guide, 4-Methyl-2-(trifluoromethoxy)benzoic acid, represents a promising starting point for the synthesis of new chemical entities.

The trifluoromethoxy group (-OCF₃) is of particular interest in medicinal chemistry. It is a strong electron-withdrawing group that is more lipophilic than a methoxy group, a property that can enhance membrane permeability and bioavailability.[2][3] Furthermore, the C-F bonds' strength makes the trifluoromethoxy group highly stable against oxidative metabolism, a critical attribute for developing viable drug candidates.[4] These features suggest that derivatives of 4-Methyl-2-(trifluoromethoxy)benzoic acid are excellent candidates for targeting intracellular enzymes, such as protein kinases.

This guide provides a comprehensive, in-depth comparison of in vitro testing strategies for a hypothetical library of compounds synthesized from this scaffold. We will focus on their evaluation as potential kinase inhibitors, a class of enzymes frequently dysregulated in cancer. The methodologies, rationale, and comparative data presented herein are designed to equip researchers, scientists, and drug development professionals with the insights needed to effectively screen and characterize novel compounds.

The Compound Library: Derivatization of the Core Scaffold

For the purpose of this guide, we will consider a hypothetical library of amide derivatives (designated Series A ) synthesized from the 4-Methyl-2-(trifluoromethoxy)benzoic acid starting material. The derivatization at the carboxylic acid position allows for the introduction of a wide range of chemical diversity, enabling the exploration of the structure-activity relationship (SAR) and the optimization of target engagement.

In Vitro Testing Strategy: A Tiered, Comparative Approach

A robust in vitro testing cascade is essential for the efficient identification and validation of promising lead compounds. This process typically involves a multi-tiered approach, starting with a broad primary screen to identify initial "hits," followed by more specific secondary and selectivity assays to confirm activity and assess off-target effects.

Rationale for Assay Selection: Choosing the Right Tool for the Job

The choice of assay technology is a critical decision in any screening campaign. For kinase activity, several methods are available, each with its own advantages and limitations. Two of the most common and powerful approaches are luminescence-based assays that measure ATP consumption and fluorescence-based assays that detect product formation.

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced, which is directly proportional to the consumption of ATP by the kinase. They are universal for any kinase, highly sensitive, and resistant to interference from colored or fluorescent compounds.[5][6]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays use a fluorescently labeled substrate. Upon phosphorylation by the kinase, a specific antibody labeled with a FRET acceptor can bind to the phosphorylated substrate, bringing the donor and acceptor into proximity and generating a FRET signal. This method is highly sensitive and homogeneous (no-wash steps).[5]

For our primary screen, we will utilize the ADP-Glo™ assay due to its universality and robustness, which is ideal for an initial high-throughput screen (HTS) of a novel compound library.

Experimental Workflow: A Validating Cascade

A logical and self-validating workflow ensures that resources are focused on the most promising compounds. Our proposed cascade is designed to eliminate false positives and systematically characterize the potency and selectivity of our lead candidates.

G cluster_0 Screening Cascade for Kinase Inhibitors A Primary HTS: Series A Library vs. Target Kinase X (Single Concentration, e.g., 10 µM) B Hit Confirmation: Re-testing of Initial Hits in Triplicate A->B >50% Inhibition C Potency Determination: 10-Point Dose-Response Curve (IC₅₀ Generation) B->C Confirmed Hits D Secondary Assay: Orthogonal Validation (e.g., TR-FRET) C->D Potent Compounds (IC₅₀ < 1 µM) E Selectivity Profiling: Screening Against a Panel of Related Kinases D->E Validated Hits F Lead Candidate Selection E->F Potent & Selective Compounds

Caption: A tiered in vitro screening workflow.

Comparative Data Analysis: From Hits to Leads

Following the screening cascade, the data must be rigorously analyzed to compare the performance of the synthesized compounds against each other and against established benchmarks.

Primary Screen and Potency Determination

Let's assume our primary screen against a hypothetical "Kinase X" yielded several promising hits from Series A. These hits were then subjected to 10-point dose-response analysis to determine their half-maximal inhibitory concentration (IC₅₀).

Compound IDScaffoldR-GroupTarget Kinase X IC₅₀ (nM)
A-01 4-Methyl-2-(trifluoromethoxy)benzamide-CH₃8,500
A-02 4-Methyl-2-(trifluoromethoxy)benzamide-CH₂CH₃7,200
A-03 4-Methyl-2-(trifluoromethoxy)benzamide-Cyclopropyl1,500
A-04 4-Methyl-2-(trifluoromethoxy)benzamide-Phenyl980
A-05 4-Methyl-2-(trifluoromethoxy)benzamide-4-Fluorophenyl85
A-06 4-Methyl-2-(trifluoromethoxy)benzamide-4-Chlorophenyl92
A-07 4-Methyl-2-(trifluoromethoxy)benzamide-4-Methoxyphenyl1,250
Control Staurosporine (Non-selective)N/A15

Data are hypothetical for illustrative purposes.

From this dataset, compounds A-05 and A-06 emerge as the most potent inhibitors of Kinase X. The structure-activity relationship suggests that an electron-withdrawing substituent on the terminal phenyl ring enhances potency.

Head-to-Head Comparison: A-05 vs. Alternative Inhibitor

To understand the potential of our lead compound, A-05 , we must compare its performance against a relevant alternative, such as a known selective inhibitor of Kinase X or a related kinase. For this guide, we will use "Inhibitor-Y," a fictional but representative competitor.

ParameterCompound A-05 (Lead Candidate)Inhibitor-Y (Alternative)
Target Kinase X IC₅₀ (nM) 8550
Selectivity (Kinase Z IC₅₀, nM) 9,500750
Selectivity Index (SI = IC₅₀ Z / IC₅₀ X) 111.8 15.0
Cellular Potency (EC₅₀, µM) 1.20.9

Data are hypothetical for illustrative purposes.

Analysis: While Inhibitor-Y is slightly more potent against the primary target (Kinase X), our lead compound, A-05 , demonstrates a significantly superior selectivity profile. Its ~112-fold selectivity for Kinase X over the off-target Kinase Z is a highly desirable characteristic, suggesting a potentially wider therapeutic window and fewer off-target side effects. This makes A-05 a more promising candidate for further development, despite its slightly lower raw potency.

The Target in Context: A Signaling Pathway

The therapeutic rationale for inhibiting a specific kinase is grounded in its role within cellular signaling pathways that drive disease. The diagram below illustrates a hypothetical pathway where Kinase X is a critical node.

G cluster_pathway Hypothetical Kinase X Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase Activates KinaseX Kinase X (Our Target) UpstreamKinase->KinaseX Phosphorylates Substrate Substrate Protein KinaseX->Substrate Phosphorylates TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation A05 Compound A-05 A05->KinaseX Inhibits

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Methyl-2-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safety, Handling, and Logistics for 4-Methyl-2-(trifluoromethoxy)benzoic acid

As drug development increasingly relies on fluorinated moieties to enhance metabolic stability and membrane permeability, the handling of specialized intermediates like 4-Methyl-2-(trifluoromethoxy)benzoic acid requires rigorous, scientifically grounded safety protocols. This guide provides researchers and safety officers with a comprehensive, self-validating framework for the operational handling, personal protective equipment (PPE) selection, and waste management of this compound.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the structural causality behind the chemical's hazards. 4-Methyl-2-(trifluoromethoxy)benzoic acid is a solid fluorinated organic acid[1].

Mechanistic Hazard Rationale:

  • Corrosivity & Irritation (H315, H319): The carboxylic acid moiety acts as a proton donor, causing localized pH drops upon contact with mucosal membranes or skin moisture, leading to acute skin and serious eye irritation[2].

  • Lipophilic Penetration: The addition of the trifluoromethoxy (-OCF 3​ ) group significantly increases the molecule's lipophilicity. While advantageous for drug design, this means that if the powder is dissolved in an organic solvent (e.g., DMSO, DMF), the solvent will act as a carrier, rapidly transporting the corrosive acid moiety through the lipid bilayer of the skin barrier.

  • Respiratory Toxicity (H335): As a fine crystalline solid, aerosolized dust particles can bypass the upper respiratory cilia, causing specific target organ toxicity (STOT SE 3) and severe respiratory tract irritation[2].

Table 1: Quantitative Chemical & Hazard Data

Property / MetricValue / ClassificationOperational Implication
CAS Number 1261747-62-9[1]Use for exact SDS and inventory tracking.
Molecular Weight 220.14 g/mol [1]Required for precise molarity calculations.
Physical State Solid (Powder/Crystals)[1]High risk of aerosolization; requires draft protection.
GHS Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[2]Mandates strict barrier PPE and localized exhaust.

Personal Protective Equipment (PPE) Matrix

Standard lab safety guidelines dictate that PPE must be selected based on the physical state of the chemical and the specific operational workflow[3][4]. Handling this compound as a dry powder requires different barrier protection than handling it in solution.

Table 2: PPE Specifications & Mechanistic Rationale

PPE CategorySpecificationMechanistic Rationale
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents ingress of fine lipophilic dust particles which can cause severe corneal irritation[2]. Safety glasses with side shields are insufficient for fine powders.
Hand Protection (Dry Powder) Nitrile Gloves (Minimum 4 mil thickness)Nitrile provides excellent mechanical barrier protection against dry, solid organic acids.
Hand Protection (In Solution) Butyl Rubber or Laminated (e.g., Silver Shield) GlovesCritical: Nitrile degrades rapidly in polar aprotic solvents (DMSO/DMF). If the compound is solvated, the solvent will carry the lipophilic fluorinated acid through degraded nitrile directly into the skin.
Body Protection Flame-Resistant (FR) Lab CoatMust be fully buttoned to the collar. Cuffs must be tucked under the gloves to prevent wrist exposure.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Primary engineering control to prevent inhalation of dust (H335)[2][4].

Operational Workflows

The following step-by-step methodology ensures the safe weighing, transfer, and solubilization of 4-Methyl-2-(trifluoromethoxy)benzoic acid, minimizing the risk of aerosolization and dermal exposure.

HandlingWorkflow A 1. Pre-Operation Verify Fume Hood B 2. PPE Donning Nitrile & Goggles A->B C 3. Weighing Anti-static Spatula B->C D 4. Transfer Closed Vessel C->D E 5. Decontamination Alkaline Wash D->E

Workflow for the safe handling and transfer of fluorinated benzoic acids.

Step-by-Step Weighing and Solubilization Protocol
  • Environmental Verification: Ensure the chemical fume hood is operational with a face velocity between 80 and 100 feet per minute. Clear the hood of unnecessary clutter to prevent turbulent airflow[4].

  • Static Mitigation: Fluorinated powders are highly prone to static cling. Wipe the exterior of the weighing balance and the weigh boat with an anti-static cloth, or use an anti-static ionizer gun to neutralize the area.

  • Weighing: Using a grounded or ceramic spatula, carefully transfer the solid from the stock bottle to the weigh boat. Do not drop the powder from a height, as this generates airborne particulates.

  • Transfer: Transfer the weighed solid into the reaction vessel or volumetric flask. Immediately cap the vessel.

  • Solvent Addition: If adding solvent, do so slowly using a syringe or addition funnel through a septum. The dissolution of organic acids can sometimes be mildly exothermic; a closed system prevents splashing.

  • Decontamination: Wipe down the spatula, balance, and hood surface with a damp paper towel (using a mild aqueous base like 5% sodium bicarbonate to neutralize residual acid), followed by a water wipe.

Spill Response & Waste Disposal Plan

Because this compound contains a trifluoromethoxy group, it is strictly classified as a Halogenated Organic Compound . It must never be mixed with standard, non-halogenated organic waste[5].

Step-by-Step Spill Response Protocol
  • Evacuate & Assess: If a spill occurs outside the fume hood, instruct personnel to step back. Assess if the spill is dry powder or a solvated liquid.

  • Dry Powder Spill:

    • Do not sweep with a dry brush, which will aerosolize the dust[4].

    • Cover the spill with damp paper towels (water or mild alkaline solution) to suppress dust.

    • Carefully scoop the damp mass into a wide-mouth, sealable hazardous waste container.

  • Liquid Spill (in Solvent):

    • Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or a commercial spill pad).

    • Allow the absorbent to fully uptake the liquid before sweeping it into a hazardous waste container.

  • Surface Neutralization: Wash the spill area with a dilute sodium bicarbonate solution to neutralize any remaining acid, then wash with soap and water.

Halogenated Waste Disposal Logic

Halogenated wastes require specific high-temperature incineration protocols to prevent the environmental release of toxic byproducts, such as dioxins and furans[6][7]. Mixing halogenated waste with non-halogenated waste drastically increases disposal costs and violates environmental regulations[5].

SpillLogic Spill Spill Detected Assess Assess State Spill->Assess Solid Solid Powder Suppress Dust Assess->Solid Dry Liquid In Solvent Inert Absorbent Assess->Liquid Dissolved Waste Halogenated Organic Waste Solid->Waste Liquid->Waste Incineration High-Temp Incineration Waste->Incineration EPA Compliant

Decision matrix and response protocol for 4-Methyl-2-(trifluoromethoxy)benzoic acid spills.

Disposal Execution:

  • Label the waste container explicitly: "Hazardous Waste: Halogenated Organic Acid (4-Methyl-2-(trifluoromethoxy)benzoic acid)".

  • Store the waste container in a designated secondary containment tray, segregated from strong bases and oxidizing agents[8].

  • Coordinate with your institution's Environmental Health and Safety (EHS) department for pickup and high-temperature incineration[6][7].

References

  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals - Prudent Practices in the Laboratory." National Center for Biotechnology Information (NCBI), NIH. Available at: [Link]

  • University of Tennessee Safety Office. "Hazardous Waste Guide | UTIA Safety Office." Tennessee.edu. Available at: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissingu.ca. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.